Lesogaberan hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H9ClFNO2P+ |
|---|---|
Molecular Weight |
176.53 g/mol |
IUPAC Name |
[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;hydrochloride |
InChI |
InChI=1S/C3H7FNO2P.ClH/c4-3(1-5)2-8(6)7;/h3H,1-2,5H2;1H/p+1/t3-;/m1./s1 |
InChI Key |
CJVIVHIKWIZWOJ-AENDTGMFSA-O |
Isomeric SMILES |
C([C@H](C[P+](=O)O)F)N.Cl |
Canonical SMILES |
C(C(C[P+](=O)O)F)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-(3-amino-2-fluoropropyl) phosphinic acid (Lesogaberan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(3-amino-2-fluoropropyl) phosphinic acid, also known as Lesogaberan (B1674770) (formerly AZD3355), is a potent and selective agonist of the GABA-B receptor.[1][2] It was developed by AstraZeneca as a potential treatment for gastroesophageal reflux disease (GERD).[3][4] As a structural analogue of the endogenous neurotransmitter γ-aminobutyric acid (GABA), Lesogaberan mimics the action of GABA at the GABA-B receptor, leading to a reduction in transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism underlying GERD.[5][6] This document provides a comprehensive technical overview of Lesogaberan, including its chemical structure, synthesis, pharmacological properties, and the relevant biological pathways it modulates.
Chemical Structure and Properties
The chemical structure of (R)-(3-amino-2-fluoropropyl) phosphinic acid is presented below.
Chemical Structure:
Molecular Formula: C₃H₉FNO₂P
Molecular Weight: 141.08 g/mol
CAS Number: 344413-67-8[3]
IUPAC Name: [(2R)-3-amino-2-fluoropropyl]phosphinic acid[3]
Synthesis and Characterization
The synthesis of (R)-(3-amino-2-fluoropropyl) phosphinic acid has been reported by Alstermark et al. in the Journal of Medicinal Chemistry (2008). While the full detailed experimental protocol is available in the supplementary materials of the cited publication, a general overview of the synthetic approach is provided here. The synthesis involves the stereoselective introduction of the fluorine atom and the phosphinic acid moiety to a propyl-amino backbone.
General Synthetic Scheme:
The synthesis likely starts from a chiral precursor to establish the (R)-stereochemistry at the fluorinated carbon. A key step would involve the nucleophilic opening of a chiral aziridine (B145994) or epoxide with a phosphinic acid synthon, followed by deprotection steps to yield the final product.
Characterization:
The structure and purity of (R)-(3-amino-2-fluoropropyl) phosphinic acid are confirmed using a variety of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ³¹P NMR are used to elucidate the chemical structure and confirm the presence and connectivity of all atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final compound.
Quantitative Pharmacological Data
The pharmacological activity of Lesogaberan has been characterized in various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species/System | Value | Reference(s) |
| EC₅₀ | Human recombinant GABA-B receptors | 8.6 nM | [2] |
| Kᵢ | Rat GABA-B receptors ([³H]GABA displacement) | 5.1 nM | [2] |
| Kᵢ | Rat GABA-A receptors ([³H]GABA displacement) | 1.4 µM | [2] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[7] Kᵢ (Inhibition constant) is a measure of the binding affinity of an inhibitor.
Table 2: Clinical Efficacy in GERD Patients (as add-on to PPI therapy)
| Dose | Primary Endpoint (Response Rate) | Reduction in TLESRs | Increase in LES Pressure | Reduction in Reflux Episodes | Reference(s) |
| 60 mg BID | 20.9% | - | - | - | [6] |
| 65 mg BID | - | 25% | 28% | ~35% | [5] |
| 120 mg BID | 25.6% | - | - | - | [6] |
| 180 mg BID | 23.5% | - | - | - | [6] |
| 240 mg BID | 26.2% (statistically significant vs. placebo) | - | - | - | [6] |
| Placebo | 17.9% | - | - | - | [6] |
BID: bis in die (twice a day); TLESRs: Transient Lower Esophageal Sphincter Relaxations; LES: Lower Esophageal Sphincter.
Experimental Protocols
GABA-B Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a standard procedure for determining the binding affinity of a test compound to the GABA-B receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABA-B receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Assay:
-
In a microplate, add the membrane preparation, a fixed concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626), and varying concentrations of the test compound (Lesogaberan).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: GTPγS Binding Assay
This assay measures the functional activation of the G-protein coupled GABA-B receptor by an agonist.
-
Membrane Preparation: As described in the binding assay.
-
Assay Buffer: Prepare a buffer containing GDP (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, pH 7.4).
-
GTPγS Binding:
-
In a microplate, add the membrane preparation, varying concentrations of the test compound (Lesogaberan), and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubate the mixture to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
-
Detection: Measure the radioactivity on the filters.
-
Data Analysis: Determine the EC₅₀ value and the maximal stimulation (Eₘₐₓ) by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like Lesogaberan initiates a cascade of intracellular events mediated by G-proteins. The following diagram illustrates the canonical GABA-B receptor signaling pathway.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Workflow for Evaluating a Novel GABA-B Receptor Agonist
The following diagram outlines a typical workflow for the preclinical evaluation of a novel GABA-B receptor agonist.
Caption: Preclinical Drug Discovery Workflow for a GABA-B Agonist.
Conclusion
(R)-(3-amino-2-fluoropropyl) phosphinic acid (Lesogaberan) is a well-characterized, potent, and selective GABA-B receptor agonist. Its ability to reduce transient lower esophageal sphincter relaxations has been demonstrated in both preclinical and clinical settings, highlighting its potential as a therapeutic agent for GERD. This technical guide provides a foundational understanding of its chemical properties, synthesis, pharmacological profile, and mechanism of action, which can serve as a valuable resource for researchers and drug development professionals in the field of gastroenterology and neuroscience. Further research may explore its potential in other therapeutic areas where GABA-B receptor modulation is beneficial.
References
- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lesogaberan - Wikipedia [en.wikipedia.org]
- 4. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Preclinical Pharmacology of Lesogaberan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesogaberan (B1674770) hydrochloride (AZD3355) is a potent and selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor that was investigated for the treatment of gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive overview of the preclinical pharmacology of lesogaberan, summarizing key in vitro and in vivo data. The document details the compound's mechanism of action, receptor binding and functional potency, and its effects in animal models of transient lower esophageal sphincter relaxations (TLESRs). Furthermore, it consolidates available information on the preclinical pharmacokinetics and safety profile of lesogaberan. All quantitative data are presented in structured tables for ease of reference, and key experimental methodologies are described. Visual diagrams of the GABA-B receptor signaling pathway and a representative experimental workflow are also provided to facilitate understanding.
Introduction
Gastroesophageal reflux disease is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms such as heartburn and regurgitation. A key mechanism underlying GERD is the occurrence of transient lower esophageal sphincter relaxations (TLESRs), which are brief, spontaneous relaxations of the lower esophageal sphincter (LES) independent of swallowing. The GABA-B receptor has been identified as a key regulator of TLESRs. Lesogaberan hydrochloride was developed as a peripherally acting GABA-B receptor agonist with the aim of reducing the frequency of TLESRs and thereby alleviating GERD symptoms, potentially with fewer central nervous system side effects than other GABA-B agonists like baclofen.[1][2]
Mechanism of Action
Lesogaberan is a selective agonist for the GABA-B receptor.[3][4] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the nervous system. It functions as a heterodimer composed of two subunits, GABA-B1 and GABA-B2. Ligand binding to the GABA-B1 subunit induces a conformational change that leads to the activation of the associated G-protein (Gi/o) on the GABA-B2 subunit. This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits, which in turn modulate downstream effector systems. The primary signaling pathways involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. This cascade of events ultimately leads to a reduction in neuronal excitability and neurotransmitter release.
Signaling Pathway Diagram
Caption: GABA-B Receptor Signaling Pathway.
In Vitro Pharmacology
The in vitro pharmacological properties of lesogaberan have been characterized through receptor binding and functional assays.
Quantitative Data
| Parameter | Species/System | Value | Reference |
| Binding Affinity | |||
| IC50 (GABA displacement) | Rat brain membranes | 2 nM | [3] |
| Ki (vs [3H]GABA) | Rat GABAB | 5.1 nM | [4] |
| Ki (vs [3H]GABA) | Rat GABAA | 1.4 µM | [4] |
| Functional Potency | |||
| EC50 (Ca2+ mobilization) | CHO cells (human GABAB1a/2) | 8 nM | [3] |
| EC50 (Ca2+ mobilization) | CHO cells (human GABAB receptors) | 8.6 nM | [4] |
Experimental Protocols
3.2.1. Receptor Binding Assay (GABA Displacement)
-
Objective: To determine the binding affinity of lesogaberan to the GABA-B receptor.
-
Methodology: A competitive radioligand binding assay was performed using rat brain membranes. The assay measured the ability of lesogaberan to displace the binding of a radiolabeled GABA-B receptor ligand (details of the specific radioligand, such as [3H]GABA, were not specified in the available documentation). Membranes were incubated with the radioligand in the presence of increasing concentrations of lesogaberan. Non-specific binding was determined in the presence of a high concentration of unlabeled GABA. Following incubation, bound and free radioligand were separated by filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting. The concentration of lesogaberan that inhibited 50% of the specific binding (IC50) was then calculated.[3][4]
3.2.2. Functional Assay (Calcium Mobilization)
-
Objective: To assess the functional potency of lesogaberan as a GABA-B receptor agonist.
-
Methodology: A cell-based functional assay was conducted using Chinese Hamster Ovary (CHO) cells stably transfected with human recombinant GABA-B1a and GABA-B2 receptor subunits. These cells were also engineered to co-express a G-protein that couples receptor activation to the release of intracellular calcium. Cells were loaded with a calcium-sensitive fluorescent dye. Upon addition of lesogaberan, activation of the GABA-B receptor initiated a signaling cascade resulting in an increase in intracellular calcium concentration. This change in calcium levels was detected as an increase in fluorescence intensity. The concentration of lesogaberan that produced 50% of the maximal response (EC50) was determined from the concentration-response curve.[3]
In Vivo Pharmacology
The primary in vivo pharmacological effect of lesogaberan investigated preclinically was its ability to inhibit TLESRs in a relevant animal model.
Quantitative Data
| Species | Model | Dose | Effect | Reference |
| Dog | TLESR Model | 3 mg/kg (intragastric) | ~50% inhibition of TLESRs | [3] |
| Dog | Acid Reflux Model | 7 µmol/kg (oral) | Significant reduction in the number of reflux episodes and acid exposure time over 24 hours. | [5] |
Experimental Protocols
4.2.1. TLESR Dog Model
-
Objective: To evaluate the in vivo efficacy of lesogaberan in reducing the frequency of TLESRs.
-
Methodology: While specific details of the TLESR induction and measurement protocol are not fully available in the public domain, a general workflow can be inferred. The study likely involved the following steps:
-
Animal Model: Dogs, a species known to exhibit TLESRs similar to humans, were used.
-
Instrumentation: Animals were likely instrumented with a manometry catheter to measure pressures in the esophagus and lower esophageal sphincter, and a pH probe to detect acid reflux.
-
TLESR Induction: TLESRs are often induced by gastric distension, for example, through the infusion of a liquid meal or air into the stomach.
-
Drug Administration: Lesogaberan was administered directly into the stomach.[3]
-
Data Collection: Manometric and pH data were recorded for a defined period post-dosing to quantify the number and characteristics of TLESRs and reflux events.
-
Analysis: The frequency of TLESRs in the lesogaberan-treated group was compared to a control group.
-
Experimental Workflow Diagram
Caption: Representative Experimental Workflow for the TLESR Dog Model.
Preclinical Pharmacokinetics
The pharmacokinetic profile of lesogaberan has been evaluated in several preclinical species.
Quantitative Data
| Parameter | Species | Value | Reference |
| Bioavailability | |||
| Oral Bioavailability | Rat | 100% | [4] |
| Oral Bioavailability | Dog | 88% | [4] |
| Distribution | |||
| Plasma Protein Binding | Rat | 1% | [4] |
| Plasma Protein Binding | Human | 1% | [4] |
| General | |||
| Systemic Clearance | Rat | Relatively low | [4] |
ADME Summary
-
Absorption: Lesogaberan demonstrates high oral bioavailability in both rats and dogs.[4]
-
Distribution: Plasma protein binding of lesogaberan is very low in both rats and humans, suggesting a wide distribution into tissues.[4]
-
Metabolism: While detailed preclinical metabolism data is limited in the available literature, human studies indicate that metabolism is the major elimination pathway.[6]
-
Excretion: In humans, the majority of the administered dose is excreted in the urine as both the parent compound and metabolites.[6]
Preclinical Safety Pharmacology
Preclinical safety studies, including long-term bioassays, have been conducted on lesogaberan.
Key Findings
-
Long-term Studies: Preclinical studies with durations of up to 12 months and lifetime bioassays have been performed in rats and mice.[3]
-
Hepatic Safety: The toxicity profile from these studies showed no evidence of hepatic effects.[3]
-
General Observations:
-
Reproductive Toxicology: Preclinical reproductive toxicology studies did not identify any specific risks.[3]
Conclusion
This compound is a potent and selective GABA-B receptor agonist with a preclinical profile demonstrating the potential to reduce TLESRs, a key driver of GERD. In vitro studies confirmed its high affinity and functional activity at the GABA-B receptor. In vivo studies in dogs demonstrated its efficacy in inhibiting TLESRs and reducing acid reflux. The preclinical pharmacokinetic profile is characterized by high oral bioavailability and low plasma protein binding. Safety pharmacology studies indicated a generally favorable profile, with no observed hepatic toxicity. This comprehensive preclinical data package supported the progression of lesogaberan into clinical development.
References
- 1. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 5. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AZD3355: A Comprehensive Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3355, also known as Lesogaberan (B1674770), is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor. Initially developed by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD), the compound showed limited clinical efficacy for this indication. However, a subsequent computational drug repositioning effort identified AZD3355 as a promising candidate for the treatment of non-alcoholic steatohepatitis (NASH). Preclinical studies have since demonstrated its potential hepatoprotective, anti-inflammatory, and anti-fibrotic properties. This document provides a detailed technical guide on the discovery, development history, mechanism of action, and experimental data associated with AZD3355.
Discovery and Initial Development for Gastroesophageal Reflux Disease (GERD)
AZD3355 was rationally designed as a peripherally-restricted GABA-B receptor agonist with the goal of reducing transient lower esophageal sphincter relaxations (TLESRs), a key mechanism in the pathophysiology of GERD.[1] Compared to the existing GABA-B agonist baclofen, AZD3355 was developed to have a more favorable side-effect profile by limiting its penetration into the central nervous system.[2]
Preclinical Pharmacology in GERD Models
In preclinical studies, AZD3355 demonstrated potent and selective agonism at the GABA-B receptor. In dog models, it was shown to effectively inhibit TLESRs and reduce acid reflux.[2]
Clinical Development for GERD
AZD3355 progressed to Phase I and II clinical trials for the treatment of GERD.[3] As an add-on therapy to proton pump inhibitors (PPIs), it demonstrated a reduction in the number of TLESRs, an increase in lower esophageal sphincter pressure, and a decrease in reflux episodes in patients with GERD.[4][5] However, a Phase 2b clinical trial (NCT01005251) revealed that AZD3355 did not achieve a clinically meaningful improvement in GERD symptoms, leading to the discontinuation of its development for this indication by AstraZeneca.[6][7]
Repositioning for Non-alcoholic Steatohepatitis (NASH)
In a significant turn in its development trajectory, AZD3355 was identified as a potential therapeutic for NASH through a computational drug repositioning strategy.[1][7] This approach utilized connectivity mapping to compare the gene expression signatures of various drugs with disease-specific gene expression profiles, revealing a potential beneficial role for a GABA-B agonist in NASH.[8]
Preclinical Evidence in NASH Models
Subsequent preclinical investigations have provided evidence supporting the therapeutic potential of AZD3355 in NASH. These studies have demonstrated its ability to mitigate key pathological features of the disease.
-
In Vitro and Ex Vivo Studies: In human hepatic stellate cells and precision-cut liver slices, AZD3355 was shown to down-regulate the expression of pro-fibrotic and pro-inflammatory genes and proteins.[1][7]
-
In Vivo Studies: In a well-established murine model of NASH, administration of AZD3355 resulted in improved liver histology, a reduction in the expression of genes associated with fibrosis, and a decrease in the development of liver tumors.[7] The efficacy observed in this animal model was comparable to that of obeticholic acid, a known FXR agonist with activity in NASH.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of AZD3355.
Table 1: Receptor Binding and Potency
| Parameter | Species/System | Value | Reference |
| EC50 | Human recombinant GABA-B receptors | 8.6 nM | [9] |
| Ki | Rat GABA-B receptors | 5.1 nM | [9] |
| Ki | Rat GABA-A receptors | 1.4 µM | [9] |
Table 2: Preclinical Efficacy in a Dog Model of GERD
| Treatment | Dose | Reduction in Reflux Episodes (vs. Control) | Reduction in Acid Exposure Time (vs. Control) | Reference |
| Lesogaberan | 7 µmol/kg | 57% | 54% | [2] |
| Baclofen | 2.8 µmol/kg | 40% | 31% | [2] |
Table 3: Clinical Trial Results for GERD (NCT00394472)
| Treatment Group | N | Responder Rate | p-value (vs. Placebo) | Reference |
| Lesogaberan (65 mg BID) | 114 | 16% | 0.026 | [3] |
| Placebo | 118 | 8% | - | [3] |
Table 4: Clinical Trial Results for GERD (NCT01005251)
| Treatment Group | N | Responder Rate | p-value (vs. Placebo) | Reference |
| Lesogaberan (60 mg BID) | ~132 | 20.9% | NS | [6] |
| Lesogaberan (120 mg BID) | ~133 | 25.6% | NS | [6] |
| Lesogaberan (180 mg BID) | ~132 | 23.5% | NS | [6] |
| Lesogaberan (240 mg BID) | ~132 | 26.2% | < 0.1 | [6] |
| Placebo | ~132 | 17.9% | - | [6] |
Experimental Protocols
In Vitro Assay for GABA-B Receptor Activation
Objective: To determine the potency of AZD3355 in activating the human GABA-B receptor.
Methodology:
-
Chinese Hamster Ovary (CHO) cells were stably co-transfected with cDNAs encoding the human GABA-B R1a and GABA-B R2 receptor subunits, along with a G-protein-coupled inwardly rectifying potassium channel (GIRK1).
-
Cells were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
For the assay, cells were plated in 96-well plates and loaded with a fluorescent membrane potential-sensitive dye.
-
Increasing concentrations of AZD3355 were added to the wells.
-
Changes in membrane potential due to GIRK channel activation were measured using a fluorescence plate reader.
-
The EC50 value was calculated from the concentration-response curve.
In Vivo Murine Model of NASH
Objective: To evaluate the efficacy of AZD3355 in a preclinical model of NASH.
Methodology:
-
Male C57BL/6J mice were fed a high-fat, high-carbohydrate diet for 12 weeks to induce obesity and insulin (B600854) resistance.
-
Following the initial dietary induction, mice were administered a low dose of carbon tetrachloride (CCl4) twice weekly for 8 weeks to induce liver fibrosis.
-
During the CCl4 administration period, mice were treated daily with either vehicle, AZD3355 (at various doses), or a positive control (e.g., obeticholic acid) via oral gavage.
-
At the end of the treatment period, animals were euthanized, and liver tissue and blood samples were collected.
-
Liver tissue was processed for histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis) and gene expression analysis (qRT-PCR for markers of fibrosis and inflammation).
-
Blood samples were analyzed for markers of liver injury (ALT, AST).
Visualizations
Signaling Pathway
Caption: AZD3355 activates the GABA-B receptor, leading to downstream cellular effects.
Experimental Workflow for NASH In Vivo Model
Caption: Workflow for the in vivo evaluation of AZD3355 in a murine NASH model.
AZD3355 Development Timeline
Caption: The development history of AZD3355 from a GERD candidate to a potential NASH therapeutic.
References
- 1. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel reflux inhibitor lesogaberan (AZD3355) as add-on treatment in patients with GORD with persistent reflux symptoms despite proton pump inhibitor therapy: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 5. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Lesogaberan Hydrochloride: A Technical Guide to its Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesogaberan (B1674770) hydrochloride (AZD-3355), a potent and selective agonist for the Gamma-aminobutyric acid type B (GABA-B) receptor, has been investigated for its therapeutic potential in various conditions. Initially developed for gastroesophageal reflux disease (GERD), recent research has unveiled promising applications in non-alcoholic steatohepatitis (NASH) and chronic cough. This technical guide provides an in-depth overview of the core therapeutic targets of Lesogaberan, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Primary Therapeutic Target: GABA-B Receptor
Lesogaberan's primary mechanism of action is the activation of the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission.
Binding Affinity and Potency
Preclinical studies have demonstrated Lesogaberan's high affinity and potency for the GABA-B receptor.
| Parameter | Species | Tissue/System | Value | Reference |
| EC50 | Human | Recombinant GABA-B Receptor | 8.6 nM | [1][2] |
| Ki | Rat | Brain Membranes ([3H]GABA displacement) | 5.1 nM | [1][2] |
| Ki | Rat | Brain Membranes ([3H]GABA displacement) - GABA-A Receptor | 1.4 µM | [1][2] |
Signaling Pathway
Activation of the GABA-B receptor by Lesogaberan initiates a cascade of intracellular events, leading to the modulation of neuronal excitability.
Figure 1: Lesogaberan-induced GABA-B receptor signaling pathway.
Therapeutic Application in Gastroesophageal Reflux Disease (GERD)
Lesogaberan was initially developed to treat GERD by targeting transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.
Clinical Efficacy
Clinical trials have demonstrated Lesogaberan's ability to reduce GERD symptoms.
| Study Phase | Dosage | Treatment Duration | Key Findings | Reference |
| Phase 2 | 65mg BID (add-on to PPI) | 2 days | - 25% reduction in TLESRs- 28% increase in LES pressure- 47% reduction in reflux episodes (post-prandial) | [3] |
| Phase 2b | 60, 120, 180, 240mg BID (add-on to PPI) | 4 weeks | - 26.2% response rate at 240mg vs 17.9% for placebo (statistically significant) | [4] |
Experimental Protocol: Phase 2b Clinical Trial (NCT01005251)
This randomized, double-blind, placebo-controlled, multi-center study evaluated the efficacy and safety of Lesogaberan as an add-on therapy for GERD patients partially responsive to proton pump inhibitors (PPIs).[4][5]
Figure 2: Workflow of the Phase 2b clinical trial for Lesogaberan in GERD.
Emerging Therapeutic Target: Non-Alcoholic Steatohepatitis (NASH)
Recent research has identified Lesogaberan as a potential therapeutic agent for NASH, a chronic liver disease characterized by inflammation and fibrosis. This discovery was facilitated by a computational drug repositioning strategy.
Rationale for Repurposing: Connectivity Map
A connectivity map approach was employed to compare gene expression signatures of various drugs with disease-specific gene expression profiles. This analysis revealed a significant inverse correlation between the gene expression signature of Lesogaberan and that of NASH, suggesting a potential therapeutic effect.
Figure 3: Conceptual workflow of the Connectivity Map approach for drug repositioning.
Anti-fibrotic Effects in Hepatic Stellate Cells
In vitro studies using human hepatic stellate cells (the primary fibrogenic cells in the liver) have demonstrated that Lesogaberan can downregulate the expression of key profibrotic genes.
| Cell Line | Treatment Concentration | Duration | Key Findings |
| LX-2 (immortalized human hepatic stellate cells) | 30 nM, 100 nM | 48 and 72 hours | Dose-dependent downregulation of fibrogenic mRNA expression. |
| Primary human hepatic stellate cells | 30 nM | 72 hours | Significant downregulation of stellate cell activation genes. |
Signaling Pathway in Hepatic Stellate Cells
Transcriptomic analysis of hepatic stellate cells treated with Lesogaberan identified key regulatory nodes that are impacted, suggesting a potential signaling pathway for its anti-fibrotic effects.
Figure 4: Proposed signaling pathway of Lesogaberan in hepatic stellate cells.
Experimental Protocol: In Vitro Treatment of Hepatic Stellate Cells
The anti-fibrotic potential of Lesogaberan was assessed using both an immortalized human hepatic stellate cell line (LX-2) and primary human hepatic stellate cells.
-
Cell Culture: LX-2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and penicillin-streptomycin. Primary human hepatic stellate cells were also cultured in DMEM with appropriate supplements.
-
Treatment: Cells were treated with either DMSO (vehicle control), Lesogaberan (at concentrations of 30 nM and 100 nM), or a positive control (e.g., Sorafenib).
-
Duration: Treatments were carried out for 48 and 72 hours.
-
Analysis: Following treatment, gene expression of profibrotic markers (e.g., collagen1α1, αSMA) was quantified using methods such as quantitative real-time PCR (qRT-PCR).
Therapeutic Target in Chronic Cough
Lesogaberan has been investigated for its potential to treat refractory chronic cough, a condition characterized by a hypersensitive cough reflex.
Clinical Efficacy
A clinical trial in patients with refractory chronic cough showed that while Lesogaberan did not significantly reduce the overall frequency of coughing, it did impact cough hypersensitivity.
| Dosage | Treatment Duration | Key Findings | Reference |
| 120mg MR BID | 2 weeks | - 26% reduction in cough counts (not statistically significant, p=0.12)- Significant improvement in cough responses to capsaicin (B1668287) (p=0.04)- Significant reduction in the number of cough bouts (p=0.04) | [6][7][8] |
Experimental Protocol: Chronic Cough Clinical Trial
A single-center, placebo-controlled, double-blind, randomized crossover study was conducted to evaluate the effects of Lesogaberan on cough frequency and capsaicin-evoked coughs.[6][7][9][10][11]
Figure 5: Workflow of the crossover clinical trial for Lesogaberan in chronic cough.
-
Capsaicin Challenge Protocol: To assess cough reflex sensitivity, patients inhaled escalating doses of capsaicin, a known tussive agent. The concentration of capsaicin required to elicit a certain number of coughs (e.g., C2 or C5, the concentration causing 2 or 5 coughs, respectively) was measured. An increase in the C2 or C5 value indicates a desensitization of the cough reflex.
-
Objective Cough Monitoring: Twenty-four-hour cough frequency was measured using an acoustic monitoring system, such as the VitaloJAK, which is a wearable device that records ambulatory coughs. The recordings are then analyzed to provide an objective count of cough events.
Conclusion
Lesogaberan hydrochloride is a selective GABA-B receptor agonist with a well-defined mechanism of action. While its initial development focused on GERD, emerging evidence strongly suggests its therapeutic potential in NASH and chronic cough. The anti-fibrotic effects in hepatic stellate cells and the modulation of cough hypersensitivity represent novel and promising areas for future drug development. Further research is warranted to fully elucidate the downstream signaling pathways in these new therapeutic contexts and to translate these preclinical and early clinical findings into effective treatments for patients.
References
- 1. A review of connectivity map and computational approaches in pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Clinical connectivity map for drug repurposing: using laboratory results to bridge drugs and diseases | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Decoding Connectivity Map-based drug repurposing for oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ISRCTN [isrctn.com]
- 8. The GABAB receptor inhibits activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. progettolibra.it [progettolibra.it]
- 11. A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Lesogaberan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan hydrochloride (AZD3355) is a potent and selective agonist for the γ-aminobutyric acid (GABA) type B receptor (GABAB). Developed initially for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action centers on the modulation of inhibitory neurotransmission. This technical guide provides an in-depth overview of the in vitro pharmacological properties of this compound, presenting key data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Core Data Presentation
The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key quantitative parameters, offering a clear comparison of its affinity and potency.
| Parameter | Receptor | Species | Tissue/System | Value | Reference |
| Ki | GABAB | Rat | Brain Membranes | 5.1 nM | [1] |
| Ki | GABAA | Rat | Brain Membranes | 1.4 µM | [1] |
| IC50 | GABAB | Rat | Brain Membranes | 2 nM | [2] |
| EC50 | Human GABAB1a/2 | CHO Cells | Increased Intracellular Ca2+ | 8.6 nM | [1][2] |
Table 1: Binding Affinity and Functional Potency of this compound. This table presents the key in vitro pharmacological parameters of Lesogaberan, demonstrating its high affinity and potency for the GABAB receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for the key experiments used to characterize this compound.
Radioligand Binding Assay: [3H]GABA Displacement
This assay determines the binding affinity of this compound to GABA receptors by measuring its ability to displace a radiolabeled ligand, [3H]GABA, from rat brain membranes.
1. Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold buffer (e.g., 0.32 M sucrose (B13894) solution).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g for 30 minutes) to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.
-
The final membrane pellet is resuspended in a known volume of assay buffer and the protein concentration is determined (e.g., using a BCA or Bradford assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing a divalent cation like MgCl2).
-
A range of concentrations of this compound (or other competing ligands).
-
A fixed concentration of [3H]GABA.
-
The prepared rat brain membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
The plates are incubated at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.
3. Detection and Data Analysis:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Lesogaberan that inhibits 50% of the specific binding of [3H]GABA).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization in CHO Cells
This assay measures the functional potency of this compound by quantifying its ability to stimulate an increase in intracellular calcium ([Ca2+]i) in Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant GABAB receptor (subunits GABAB1a and GABAB2).
1. Cell Culture and Plating:
-
CHO cells stably co-expressing the human GABAB1a and GABAB2 receptor subunits are cultured in appropriate media (e.g., Ham's F-12) supplemented with fetal bovine serum and selective antibiotics.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to a near-confluent monolayer.
2. Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES buffer).
-
The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 60 minutes). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.
-
After loading, the cells are washed again to remove excess extracellular dye.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken before the addition of the compound.
-
Varying concentrations of this compound are automatically added to the wells.
-
The fluorescence intensity is measured kinetically over time. Agonist binding to the GABAB receptor activates Gq/11-coupled signaling (often through a chimeric G-protein), leading to the release of Ca2+ from intracellular stores and a subsequent increase in fluorescence.
4. Data Analysis:
-
The change in fluorescence intensity is calculated for each well.
-
The data are normalized to the maximum response and plotted against the logarithm of the Lesogaberan concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of Lesogaberan that produces 50% of the maximal response).
Mandatory Visualizations
Signaling Pathway of GABAB Receptor Activation
Caption: GABAB receptor signaling cascade initiated by Lesogaberan.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the [3H]GABA displacement binding assay.
Experimental Workflow for Functional Calcium Mobilization Assay
Caption: Workflow for the intracellular calcium mobilization functional assay.
References
An In-depth Technical Guide to the Pharmacodynamics of Peripherally Restricted GABA-B Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of peripherally restricted GABA-B agonists, compounds with significant therapeutic potential for conditions such as gastroesophageal reflux disease (GERD) and visceral pain. By selectively targeting GABA-B receptors outside the central nervous system (CNS), these agents aim to minimize the dose-limiting side effects associated with centrally acting agonists, such as sedation and muscle weakness.
Core Concepts in GABA-B Receptor Pharmacodynamics
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, with its effects mediated by both ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate downstream signaling cascades to produce a slow and prolonged inhibitory effect.
Functionally, GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits. The GABA-B1 subunit is responsible for binding GABA and its agonists, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction. Activation of the GABA-B receptor leads to the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits, which in turn mediate the downstream effects.
Signaling Pathways of GABA-B Receptor Activation
The activation of peripheral GABA-B receptors by an agonist initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release. The key events in this pathway are depicted below.
Caption: GABA-B Receptor Signaling Pathway.
Quantitative Pharmacodynamics of Peripherally Restricted GABA-B Agonists
The pharmacodynamic properties of peripherally restricted GABA-B agonists are typically characterized by their binding affinity (Ki) and functional potency (EC50) at the GABA-B receptor. The following table summarizes available quantitative data for key compounds.
| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference |
| Lesogaberan (B1674770) | GABA-B | [3H]GABA displacement | Rat | 5.1 | - | [1] |
| Human GABA-B | Functional Assay | Human | - | 8.6 | [1] | |
| Baclofen (B1667701) (R-enantiomer) | GABA-B | Functional Assay (DA neuron firing) | Rat | - | 270 | [2] |
| ADX71943 (PAM) | Human GABA-B | GABA Potentiation | Human | - | 40 | [3] |
Experimental Protocols for Assessing Pharmacodynamics
The evaluation of peripherally restricted GABA-B agonists involves a combination of in vitro and in vivo assays to determine their potency, efficacy, and selectivity.
In Vitro Assays
4.1.1. Radioligand Binding Assay
This assay measures the affinity of a test compound for the GABA-B receptor by competing with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of the test compound.
-
Materials:
-
Cell membranes expressing recombinant human or animal GABA-B receptors.
-
Radioligand (e.g., [3H]CGP54626).
-
Test compound at various concentrations.
-
Binding buffer (e.g., 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4).[4]
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).[4]
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 1.5 hours at room temperature).[4]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.1.2. GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.
-
Objective: To determine the potency (EC50) and efficacy of the test compound as a GABA-B agonist.
-
Materials:
-
Cell membranes expressing GABA-B receptors.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound at various concentrations.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]
-
-
Procedure:
-
Incubate the cell membranes with GDP, [35S]GTPγS, and varying concentrations of the test compound.
-
Allow the reaction to proceed (e.g., 30 minutes at 30°C).[4]
-
Terminate the reaction by filtration.
-
Measure the amount of [35S]GTPγS bound to the G-proteins.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the amount of [35S]GTPγS binding against the concentration of the test compound.
-
Determine the EC50 value (concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect).
-
In Vivo Models
4.2.1. Acetic Acid-Induced Writhing Test (Visceral Pain)
This model is used to assess the peripheral analgesic activity of a compound.
-
Objective: To evaluate the ability of the test compound to reduce visceral pain.
-
Animals: Mice.
-
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).
-
After a predetermined time, inject a dilute solution of acetic acid (e.g., 0.6% in saline) intraperitoneally to induce writhing (abdominal constrictions).
-
Observe the animals for a set period (e.g., 20 minutes) and count the number of writhes.
-
-
Data Analysis:
-
Compare the number of writhes in the test compound-treated group to the vehicle-treated group.
-
Calculate the percentage of inhibition of writhing.
-
4.2.2. Formalin Test (Inflammatory Pain)
This model assesses both acute and tonic pain responses.
-
Objective: To evaluate the analgesic effect of the test compound on inflammatory pain.
-
Animals: Rats or mice.
-
Procedure:
-
Administer the test compound or vehicle.
-
Inject a dilute solution of formalin (e.g., 5% in saline) into the plantar surface of the hind paw.
-
Observe the animal's behavior and record the time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
-
Data Analysis:
-
Compare the duration of licking/biting in the treated group to the vehicle group for both phases.
-
4.2.3. Transient Lower Esophageal Sphincter Relaxation (TLESR) Model
This model is used to evaluate compounds for the treatment of GERD.
-
Objective: To assess the ability of the test compound to inhibit TLESRs.
-
Animals: Dogs.
-
Procedure:
-
Surgically implant a manometry catheter to measure pressures in the esophagus and lower esophageal sphincter (LES).
-
After recovery, induce TLESRs by gastric distension with a liquid meal and air insufflation.[5]
-
Administer the test compound or vehicle (e.g., intravenously or intragastrically) and measure the frequency and duration of TLESRs.[5]
-
-
Data Analysis:
-
Compare the number of TLESRs in the treated group to the control group.
-
Experimental Workflow for Preclinical Development
The preclinical development of a peripherally restricted GABA-B agonist typically follows a structured workflow to assess its potential as a therapeutic agent.
Caption: Preclinical Development Workflow.
Conclusion
Peripherally restricted GABA-B agonists represent a promising therapeutic class with the potential to treat a variety of disorders with a favorable side-effect profile. A thorough understanding of their pharmacodynamics, facilitated by the experimental protocols and workflows outlined in this guide, is essential for the successful development of novel and effective therapies. The continued investigation into the quantitative aspects of their peripheral action will further refine the selection and optimization of lead candidates for clinical development.
References
- 1. Simultaneous Quantitation of S(+)- and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS/MS: An Application for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, isovaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the GABA(B) receptor inhibits transient lower esophageal sphincter relaxations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Lesogaberan hydrochloride for non-alcoholic steatohepatitis
An In-depth Technical Guide on Lesogaberan Hydrochloride for Non-alcoholic Steatohepatitis
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe manifestation of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. With no currently approved pharmacological treatments, there is a significant unmet medical need for effective therapies. Computational drug repositioning has identified Lesogaberan (AZD3355), a selective γ-aminobutyric acid (GABA) type B receptor agonist previously investigated for gastroesophageal reflux disease, as a promising candidate for NASH treatment.[1][2][3] Preclinical studies have demonstrated its hepatoprotective, anti-inflammatory, and antifibrotic properties.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the evaluation of Lesogaberan for NASH.
Mechanism of Action
Lesogaberan is a potent agonist of the GABA-B receptor, a G-protein coupled receptor.[4] The therapeutic rationale for its use in NASH is based on its ability to modulate key pathological pathways in activated hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[5] Transcriptomic analysis of human HSCs treated with Lesogaberan revealed an impact on key regulatory nodes, including Myc, as well as MAP and ERK kinases.[2][3] The proposed signaling pathway suggests that Lesogaberan's activation of the GABA-B receptor on HSCs leads to the inhibition of downstream pro-fibrotic and pro-inflammatory signaling cascades.
Preclinical Data
The efficacy of Lesogaberan in NASH has been evaluated in several preclinical models, including immortalized human hepatic stellate cells (LX-2), primary human HSCs, human precision-cut liver slices (PCLS), and a murine model of NASH.[2]
In Vitro Efficacy
Table 1: Effect of Lesogaberan on Gene Expression in Human Hepatic Stellate Cells
| Cell Type | Treatment | Duration | Target Gene | Result |
|---|---|---|---|---|
| LX-2 Cells | Lesogaberan (30 nM) | 72h | α-SMA | Significant down-regulation[2] |
| LX-2 Cells | Lesogaberan (100 nM) | 72h | α-SMA | Significant down-regulation[2] |
| LX-2 Cells | Lesogaberan (30 nM) | 72h | COL1A1 | Significant down-regulation[2] |
| LX-2 Cells | Lesogaberan (100 nM) | 72h | COL1A1 | Significant down-regulation[2] |
| Primary Human HSCs | Lesogaberan (30 nM) | 72h | α-SMA | Significant down-regulation[2] |
| Primary Human HSCs | Lesogaberan (30 nM) | 72h | COL1A1 | Significant down-regulation[2] |
| Primary Human HSCs | Lesogaberan (30 nM) | 72h | TIMP1 | Significant down-regulation[2] |
| Primary Human HSCs | Lesogaberan (30 nM) | 72h | TGFβ1 | Significant down-regulation[2] |
Table 2: Effect of Lesogaberan in Human Precision-Cut Liver Slices (PCLS)
| Treatment | Target Gene / Protein | Result |
|---|---|---|
| Lesogaberan | Collagen1α1 mRNA | Down-regulated[2][3] |
| Lesogaberan | α-SMA mRNA | Down-regulated[2][3] |
| Lesogaberan | TNF-α mRNA | Down-regulated[2][3] |
| Lesogaberan | Secreted Collagen1α1 | Down-regulated[2][3] |
In Vivo Efficacy
A well-validated murine model that faithfully replicates the histological and transcriptomic features of human NASH was utilized to assess the in vivo efficacy of Lesogaberan.[2]
Table 3: In Vivo Effects of Lesogaberan in a Murine NASH Model
| Parameter | Vehicle Control | Lesogaberan (10 mg/kg) | Lesogaberan (30 mg/kg) | Obeticholic Acid (30 mg/kg) |
|---|---|---|---|---|
| Hepatic Collagen Deposition (% area) | ||||
| Male | ~1.5% | Significant reduction | Significant reduction | Significant reduction |
| Female | ~1.25% | Significant reduction | Significant reduction | Significant reduction |
| Hepatocellular Carcinoma (HCC) Development | ||||
| Tumor Incidence (Male) | 100% | Reduced | Reduced | Reduced |
| Tumor Incidence (Female) | 50% | Reduced | Reduced | Reduced |
| Total Tumors per Mouse (Male) | ~4.5 | Dose-dependent reduction | Dose-dependent reduction | Reduction observed |
| Total Tumors per Mouse (Female) | ~1.0 | Dose-dependent reduction | Dose-dependent reduction | Reduction observed |
Note: Specific quantitative values for reduction were presented graphically in the source publication. The table reflects the reported significant and dose-dependent reductions.[2]
Experimental Protocols
The preclinical evaluation of Lesogaberan for NASH involved a multi-stage approach, from computational screening to in vivo validation.
Human Hepatic Stellate Cell Culture
-
Cell Lines: The immortalized human hepatic stellate cell line LX-2 and primary human HSCs were used.[2]
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[2]
-
Treatment: LX-2 cells were treated with either DMSO (vehicle), Lesogaberan (30 nM or 100 nM), or Sorafenib (7500 nM) as a positive control for 48 and 72 hours. Primary human HSCs were treated with DMSO or Lesogaberan (30 nM) for 72 hours.[2]
-
Analysis: Following treatment, RNA was isolated for gene expression analysis via qPCR and RNA-sequencing to assess changes in fibrogenic and inflammatory markers.[2]
Human Precision-Cut Liver Slices (PCLS)
-
Source: PCLS were prepared from human liver tissue obtained from donors.[2]
-
Treatment: Liver slices were treated with Lesogaberan to evaluate its effects on a multi-cellular tissue environment.[2]
-
Analysis: Changes in the expression of profibrotic and inflammatory genes (Collagen1α1, α-SMA, TNF-α) and the secretion of collagen were measured.[2][3]
In Vivo Murine NASH Model
-
Model: The "FAT-NASH" (Fibrosis And Tumors, NASH) model was used. C57BL/6J mice were fed a Western diet (high in fat, sucrose, and cholesterol) and administered weekly low-dose carbon tetrachloride (CCl4) injections for 24 weeks to induce NASH with fibrosis and HCC development.[2]
-
Drug Administration: From week 13 to week 24, mice received twice-daily oral gavage of either vehicle, Lesogaberan (10 mg/kg or 30 mg/kg), or obeticholic acid (OCA, 30 mg/kg) as a positive control, five days a week.[2]
-
Endpoints: At 24 weeks, livers were harvested for analysis.
Discussion and Future Perspectives
The preclinical data strongly suggest that this compound warrants further investigation as a therapeutic agent for NASH. Its demonstrated anti-inflammatory and antifibrotic effects in various relevant models, including human-derived cells and tissues, are promising.[1][2] The in vivo efficacy, which was comparable to the advanced clinical candidate obeticholic acid, further strengthens its potential.[2]
It is noteworthy that some studies have suggested that general GABA administration may exacerbate liver injury in certain experimental models of NASH. This highlights the importance of targeting specific GABA receptors, in this case, the GABA-B receptor with a selective agonist like Lesogaberan, to achieve therapeutic benefits. The distinct pharmacological profile of Lesogaberan likely accounts for its beneficial effects compared to non-specific GABA administration.
Future research should focus on elucidating the detailed molecular interactions downstream of GABA-B receptor activation in HSCs to fully understand its mechanism of action. Ultimately, the promising preclinical findings need to be validated in well-designed clinical trials to establish the safety and efficacy of Lesogaberan in patients with NASH.[2] No clinical trials for Lesogaberan in NASH are currently registered, representing a critical next step in its development for this indication.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
Repositioning AZD3355 for Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the scientific rationale and preclinical evidence supporting the repositioning of AZD3355 (Lesogaberan), a GABA-B receptor agonist, for the treatment of liver fibrosis. This document outlines the drug's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction to AZD3355 and Liver Fibrosis
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure.[1] Currently, there are no approved therapies that directly target the fibrotic process. AZD3355, also known as Lesogaberan, is a selective gamma-aminobutyric acid type B (GABA-B) receptor agonist originally developed for the treatment of gastroesophageal reflux disease (GERD).[2][3] A computational drug repositioning strategy identified AZD3355 as a potential candidate for non-alcoholic steatohepatitis (NASH) and liver fibrosis.[4][5][6] Preclinical studies have since demonstrated its hepatoprotective, anti-inflammatory, and antifibrotic properties.[4][5]
Mechanism of Action and Signaling Pathway
AZD3355 exerts its therapeutic effects by activating the GABA-B receptor.[3] In the context of liver fibrosis, the activation of GABA-B receptors on hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, is believed to be the key mechanism.[1] This activation has been shown to inhibit HSC activation and proliferation.[7] Transcriptomic analysis has revealed that AZD3355 impacts key regulatory nodes, including Myc, as well as MAP and ERK kinases.[4][5][6] The GABA-B receptor may also play a protective role in the liver by ameliorating liver injury.[1][8]
Signaling Pathway Diagram
Caption: Proposed signaling pathway of AZD3355 in hepatic stellate cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of AZD3355 in models of liver fibrosis.
Table 1: In Vitro Efficacy of AZD3355 on Human Hepatic Stellate Cells (LX-2)
| Gene | Treatment | Concentration | Time Point | % Down-regulation (mRNA) |
| COL1A1 | AZD3355 | 30 nM | 72h | Significant |
| αSMA | AZD3355 | 30 nM | 72h | Significant |
| MMP2 | AZD3355 | 30 nM | 72h | Significant |
Data extracted from a study demonstrating dose-dependent and reversible down-regulation of fibrogenic gene expression in response to AZD3355.[5]
Table 2: In Vivo Efficacy of AZD3355 in a Murine NASH Model with Fibrosis
| Parameter | Vehicle | AZD3355 (10 mg/kg) | AZD3355 (30 mg/kg) |
| Hepatic Collagen Content (% Area) | |||
| Male | High | Significantly Reduced | Significantly Reduced |
| Female | High | Significantly Reduced | Significantly Reduced |
| Profibrogenic Gene Expression | |||
| COL1A1 | High | Significantly Down-regulated | Significantly Down-regulated |
| αSMA | High | Significantly Down-regulated | Significantly Down-regulated |
| TNF-α | High | Significantly Down-regulated | Significantly Down-regulated |
| Tumor Development | High | Significantly Reduced | Significantly Reduced |
Data from a study in a robust murine model of NASH, where AZD3355 treatment led to significant improvements in histology and profibrogenic gene expression.[4][5][9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of AZD3355 for liver fibrosis.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This is a widely used and reproducible model for inducing liver fibrosis.[10][11][12]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil or mineral oil[13]
-
AZD3355
-
Vehicle for AZD3355
-
Gavage needles
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Induction of Fibrosis:
-
Drug Treatment:
-
Following the fibrosis induction period, randomize mice into treatment groups (e.g., vehicle control, AZD3355 low dose, AZD3355 high dose).
-
Prepare AZD3355 in a suitable vehicle for oral gavage.
-
Administer AZD3355 or vehicle daily via oral gavage for the specified treatment period (e.g., 2-4 weeks).
-
-
Assessment of Fibrosis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).[12]
-
Perfuse and collect the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis, and another portion should be snap-frozen in liquid nitrogen for molecular analysis.
-
Histological Analysis:
-
Embed fixed liver tissue in paraffin (B1166041) and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition.[9]
-
Quantify the fibrotic area using image analysis software.[5]
-
-
Molecular Analysis:
-
Extract RNA from frozen liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrogenic genes (e.g., Col1a1, Acta2 (α-SMA), Timp1).
-
Extract protein from frozen liver tissue and perform Western blotting to assess the protein levels of α-SMA and other relevant markers.[8]
-
-
Precision-Cut Liver Slices (PCLS)
PCLS offer an ex vivo model that preserves the complex multicellular architecture of the liver.[15]
Materials:
-
Fresh human or rodent liver tissue
-
Krumdieck tissue slicer
-
William's Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
AZD3355
-
DMSO (vehicle)
-
6-well plates
Procedure:
-
Preparation of PCLS:
-
Prepare ice-cold Krebs-Henseleit buffer.
-
Core the liver tissue and place it in the tissue slicer.
-
Slice the tissue to a thickness of 250 µm in ice-cold buffer.
-
-
Culture and Treatment:
-
Place individual slices in 6-well plates containing pre-warmed William's Medium E supplemented with FBS and antibiotics.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After an initial stabilization period, treat the slices with AZD3355 or vehicle (DMSO) at the desired concentrations.
-
-
Analysis:
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for investigating the repositioning of AZD3355 for liver fibrosis.
Experimental Workflow Diagram
Caption: A generalized workflow for the repositioning of AZD3355.
Conclusion
The existing preclinical data strongly support the therapeutic potential of AZD3355 as a novel treatment for liver fibrosis. Its well-defined mechanism of action, coupled with demonstrated efficacy in relevant in vitro and in vivo models, warrants further investigation in clinical settings. This guide provides a comprehensive resource for researchers and drug development professionals to design and execute further studies to validate the clinical utility of AZD3355 in patients with liver fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GABAB receptor inhibits activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Γ-aminobutyric acid B receptor improves carbon tetrachloride-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dial.uclouvain.be [dial.uclouvain.be]
- 11. mdpi.com [mdpi.com]
- 12. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 13. Chronic liver fibrosis model in mice and liver damage model evaluation [bio-protocol.org]
- 14. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]
- 15. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Affected by Lesogaberan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesogaberan (B1674770) hydrochloride (AZD3355) is a potent and selective agonist for the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B). Initially developed for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action revolves around the modulation of key cellular signaling pathways that influence neuronal excitability and muscle tone. This technical guide provides a comprehensive overview of the cellular pathways affected by Lesogaberan hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. The information is intended to support further research and drug development efforts related to GABA-B receptor agonists.
Core Mechanism of Action: GABA-B Receptor Agonism
Lesogaberan acts as a direct agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central and peripheral nervous systems. The functional GABA-B receptor is a heterodimer composed of two subunits: GABA-B R1 and GABA-B R2. Lesogaberan binds to the GABA-B R1 subunit, inducing a conformational change that activates the associated heterotrimeric G-protein (Gi/o). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins, initiating a cascade of intracellular events.
Quantitative Receptor Binding and Potency Data
The affinity and potency of this compound for the GABA-B receptor have been characterized in several preclinical studies. The following tables summarize the key quantitative data.
| Parameter | Species | Preparation | Value | Reference |
| Binding Affinity (Ki) | Rat | Brain Membranes ([3H]GABA displacement) | 5.1 nM | [1] |
| Binding Affinity (IC50) | Rat | Brain Membranes (displaced GABA binding) | 2 nM | [2] |
| Potency (EC50) | Human | Recombinant GABA-B R1a/2 in CHO cells (Increased intracellular Ca2+) | 8.6 nM | [1][3] |
Table 1: Receptor Binding Affinity and Potency of this compound.
| Parameter | Species | Effect | Value | Reference |
| Selectivity | Rat | GABA-B vs. GABA-A receptor binding | >600-fold | [2] |
Table 2: Receptor Selectivity of this compound.
Downstream Cellular Signaling Pathways
Activation of the GABA-B receptor by this compound triggers three primary downstream signaling pathways that collectively contribute to its pharmacological effects.
Inhibition of Adenylyl Cyclase
The Gαi/o subunit, upon dissociation from the G-protein complex, directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including transcription factors and ion channels.
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels
The Gβγ subunit dimer, freed upon G-protein activation, directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This activation results in an efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus exerting an inhibitory effect.
Inhibition of Voltage-Gated Calcium Channels (VGCCs)
The Gβγ subunit also directly interacts with and inhibits the activity of presynaptic voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1) channels. By inhibiting these channels, Lesogaberan reduces the influx of calcium ions (Ca2+) into the presynaptic terminal upon the arrival of an action potential. This reduction in intracellular calcium concentration is a critical step in decreasing the release of neurotransmitters.
Other Potential Pathways
Recent research suggests that GABA-B receptor activation may also engage in crosstalk with other signaling pathways. One such proposed pathway involves the transactivation of the Insulin-like Growth Factor-1 Receptor (IGF-1R), potentially through a Phospholipase C (PLC) and Focal Adhesion Kinase (FAK) dependent mechanism. This pathway has been implicated in cell survival and proliferation.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
GABA-B Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Characterizing this compound.
Detailed Experimental Protocols
Radioligand Binding Assay ([3H]GABA Displacement)
This protocol is adapted from methods used to determine the binding affinity of compounds to the GABA-B receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the rat GABA-B receptor.
-
Materials:
-
Rat brain tissue
-
[3H]gamma-aminobutyric acid ([3H]GABA)
-
This compound
-
Baclofen (B1667701) (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptic membranes. Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Binding Assay: In a 96-well plate, combine the prepared brain membranes, a fixed concentration of [3H]GABA, and varying concentrations of this compound in Tris-HCl buffer.
-
Non-specific Binding: In a parallel set of wells, add a high concentration of baclofen to determine non-specific binding.
-
Incubation: Incubate the plates at 4°C for 20 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove unbound [3H]GABA.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
-
Human Islet Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This protocol is based on the methodology used to assess the effect of Lesogaberan on human islet cell proliferation[4].
-
Objective: To measure the effect of this compound on the proliferation of human islet cells.
-
Materials:
-
Freshly isolated human islets
-
CMRL medium (0.1% glucose)
-
Human AB-type serum
-
[3H]-thymidine
-
This compound
-
Saclofen (B1680481) (GABA-B antagonist)
-
Cell harvester and glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Cell Culture: Culture human islets (50-75 IEQ/well) in triplicate in CMRL medium supplemented with 10% human AB-type serum.
-
Treatment: Treat the islets with varying concentrations of this compound (e.g., 3, 10, and 30 nM) in the presence of 1.5 µCi/ml of [3H]-thymidine.
-
Antagonist Control: In a parallel set of wells, co-incubate the islets with this compound and the GABA-B antagonist saclofen (10^-4 M) to confirm receptor-mediated effects.
-
Incubation: Incubate the cultures for 4 days.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Washing: Wash the filters to remove unincorporated [3H]-thymidine.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as the average rate of proliferation relative to the control (medium alone).
-
Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs) in Dogs
This protocol is a generalized procedure based on studies investigating the effects of GABA-B agonists on TLESRs in dogs.
-
Objective: To evaluate the effect of this compound on the frequency of TLESRs in a canine model.
-
Materials:
-
Trained conscious dogs with a permanent esophageal fistula
-
High-resolution manometry catheter with a sleeve sensor
-
Gastric tube for infusion and distension
-
Data acquisition system
-
This compound
-
-
Procedure:
-
Catheter Placement: Pass the manometry catheter through the esophageal fistula so that the sleeve sensor is positioned across the lower esophageal sphincter (LES).
-
Baseline Recording: Record baseline LES pressure and esophageal motility for a defined period.
-
Gastric Distension: Induce TLESRs by gastric distension through the infusion of a liquid meal followed by air insufflation.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg) directly into the stomach.
-
Post-dose Recording: Continue to record manometric data for a specified period (e.g., 3 hours) post-dosing and gastric distension.
-
Data Analysis: Manually or automatically identify and quantify the number of TLESRs based on established criteria (e.g., a drop in LES pressure to <2 mmHg, not preceded by a swallow). Compare the frequency of TLESRs before and after drug administration.
-
Clinical Relevance and Therapeutic Implications
The primary clinical application investigated for this compound was the treatment of GERD. By activating GABA-B receptors on vagal afferent nerves, Lesogaberan reduces the frequency of transient lower esophageal sphincter relaxations, a major cause of reflux. Additionally, it has been shown to increase the resting pressure of the lower esophageal sphincter.
Clinical Trial Data (GERD)
The following table summarizes key findings from clinical trials of Lesogaberan in patients with GERD.
| Study | Population | Dose | Effect on TLESRs | Effect on LES Pressure | Effect on Reflux Episodes | Reference |
| Phase I | Healthy Volunteers | 0.8 mg/kg | 36% reduction | 39% increase | - | [2] |
| Phase IIa (NCT00743444) | GERD Patients on PPIs | 65 mg BID | 25% reduction | 28% increase | 35% reduction | [5] |
| Phase IIb (NCT01005251) | GERD Patients on PPIs | 60-240 mg BID | - | - | Symptom improvement at 240 mg BID | [6] |
Table 3: Summary of Clinical Trial Results for Lesogaberan in GERD.
More recently, the cellular pathways affected by Lesogaberan have led to the exploration of its use in other therapeutic areas. The pro-proliferative and anti-apoptotic effects on human islet cells suggest a potential role in the treatment of diabetes[4][7].
Conclusion
This compound exerts its pharmacological effects primarily through the potent and selective agonism of the GABA-B receptor. This leads to the modulation of several key intracellular signaling pathways, including the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of voltage-gated calcium channels. These cellular effects translate into clinically relevant physiological responses, such as the reduction of transient lower esophageal sphincter relaxations. The in-depth understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued exploration of Lesogaberan and other GABA-B agonists in various therapeutic contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Repurposing Lesogaberan to Promote Human Islet Cell Survival and β-Cell Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing Lesogaberan to Promote Human Islet Cell Survival and β-Cell Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Lesogaberan Hydrochloride on Human Islet Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (AZD3355), a peripherally restricted high-affinity gamma-aminobutyric acid type B (GABA-B) receptor-specific agonist, has demonstrated a significant, replicative effect on human islet cells.[1][2][3][4][5] Originally developed for the treatment of gastroesophageal reflux disease (GERD), its potential for repurposing in diabetes intervention and islet transplantation has been a subject of recent scientific inquiry.[1][2][3] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the proliferative effects of Lesogaberan hydrochloride on human islet cells.
Quantitative Data on Human Islet Cell Proliferation
In Vitro Studies
Treatment of human islets with Lesogaberan has been shown to increase islet cell proliferation in a dose-dependent manner. The key findings from in vitro studies are summarized in the table below.
| Treatment Group | Concentration (nM) | Proliferation Increase (Fold Change vs. Control) | Statistical Significance |
| Lesogaberan | 3 | ~1.5 | Not Significant |
| Lesogaberan | 10 | ~2-3 | Significant |
| Lesogaberan | 30 | ~2-3 | Significant |
| Lesogaberan + Saclofen (GABA-B Antagonist) | 10 + (antagonist) | Proliferative effect abrogated | Significant |
Data synthesized from Tian et al., 2017.[1]
In Vivo Studies
In a human islet xenograft model using immunodeficient mice, oral administration of Lesogaberan promoted human β-cell replication. The in vivo proliferative effects are detailed in the table below.
| Treatment Group | Marker | Percentage of Replicative β-cells | Statistical Significance (vs. Control) |
| Control | BrdU+insulin+ | Baseline | - |
| Lesogaberan | BrdU+insulin+ | Significantly Increased | Significant |
| GABA | BrdU+insulin+ | Significantly Increased | Significant |
| Control | Ki67+insulin+ | Baseline | - |
| Lesogaberan | Ki67+insulin+ | Significantly Increased | Significant |
| GABA | Ki67+insulin+ | Significantly Increased | Significant |
Data synthesized from Tian et al., 2017. The study noted no significant difference between the Lesogaberan-treated and GABA-treated groups.[1]
Experimental Protocols
Human Islet Culture and In Vitro Proliferation Assay
A detailed methodology for assessing the effect of Lesogaberan on human islet cell proliferation in vitro is outlined below.
1. Human Islet Culture:
-
Human islets are cultured in a suitable medium, such as CMRL-1066, supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
Islets are maintained in a humidified incubator at 37°C and 5% CO2.
2. Lesogaberan Treatment:
-
Human islets are treated with a range of this compound concentrations (e.g., 3 nM, 10 nM, 30 nM).
-
A control group is cultured in medium alone.
-
To confirm the role of the GABA-B receptor, a group is co-treated with Lesogaberan and a GABA-B receptor antagonist, such as saclofen.
3. Proliferation Assay (³H-Thymidine Incorporation):
-
Following treatment, islets are pulsed with ³H-thymidine.
-
The islets are then incubated to allow for the incorporation of the radiolabel into the DNA of proliferating cells.
-
DNA is harvested, and the amount of incorporated ³H-thymidine is quantified using a scintillation counter.
-
The results are expressed as a fold increase in proliferation relative to the control group.
In Vivo Human Islet Xenograft Model and Proliferation Analysis
The following protocol details the in vivo assessment of Lesogaberan's effect on human β-cell replication.
1. Animal Model:
-
Immunodeficient mice (e.g., NOD/scid) are rendered hyperglycemic through streptozotocin (B1681764) (STZ) injection.
-
A known number of human islets are transplanted under the kidney capsule of the hyperglycemic mice.
2. Treatment Administration:
-
Mice are randomly assigned to treatment groups:
-
Control (plain drinking water)
-
Lesogaberan (administered in drinking water)
-
GABA (administered in drinking water, as a positive control)
-
-
Treatment is provided for a specified duration.
3. Proliferation Marker Administration:
-
Prior to the end of the study, mice are injected with a proliferation marker, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
4. Immunohistochemical Analysis:
-
At the end of the treatment period, the kidneys bearing the human islet grafts are harvested and fixed.
-
Paraffin-embedded sections of the grafts are prepared.
-
Immunofluorescent staining is performed to identify replicating β-cells. This involves co-staining for:
-
Insulin (to identify β-cells)
-
A proliferation marker (BrdU or Ki67)
-
-
The percentage of double-positive (e.g., BrdU+insulin+ or Ki67+insulin+) cells is quantified by analyzing the stained sections under a fluorescence microscope.
Signaling Pathways and Mechanisms of Action
The proliferative effect of Lesogaberan on human islet cells is mediated through the activation of GABA-B receptors. The proposed signaling pathway is as follows:
-
Receptor Binding: Lesogaberan, as a GABA-B receptor agonist, binds to and activates GABA-B receptors expressed on human islet β-cells.
-
Downstream Signaling: Activation of the GABA-B receptor is known to initiate intracellular signaling cascades. While the precise downstream pathway leading to proliferation in human β-cells is still under investigation, studies on GABA's effects on human islets suggest the involvement of pathways that promote cell survival and replication.[6] GABA has been shown to activate phosphatidylinositol 3-kinase (PI3K)-Akt and CREB-IRS-2 signaling pathways, which are crucial for β-cell proliferation and survival.[6]
Experimental Workflow for In Vitro Proliferation Assay
Caption: Workflow for in vitro human islet cell proliferation assay.
Signaling Pathway of Lesogaberan-Induced Proliferation
Caption: Proposed signaling pathway for Lesogaberan's pro-proliferative effect.
Conclusion
This compound has emerged as a promising agent for promoting human islet cell, and specifically β-cell, proliferation.[1][2][4][5] The data strongly suggest a GABA-B receptor-mediated mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Lesogaberan in the context of diabetes and islet transplantation. Future studies should aim to further elucidate the downstream signaling pathways and to translate these preclinical findings into clinical applications.
References
- 1. library.kab.ac.ug [library.kab.ac.ug]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repurposing Lesogaberan to Promote Human Islet Cell Survival and β-Cell Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing Lesogaberan to Promote Human Islet Cell Survival and β-Cell Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing Lesogaberan to Promote Human Islet Cell Survival and β-Cell Replication [escholarship.org]
- 6. Lesogaberan - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Lesogaberan Hydrochloride in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (B1674770) hydrochloride (also known as AZD3355) is a potent and selective agonist of the GABA-B receptor.[1] Initially developed for the treatment of gastroesophageal reflux disease (GERD)[2][3][4], recent computational drug repositioning strategies have identified it as a promising candidate for the treatment of non-alcoholic steatohepatitis (NASH).[5][6][7] Preclinical studies have demonstrated its hepatoprotective, anti-inflammatory, and antifibrotic properties, making it a subject of interest for further investigation in liver diseases.[5][6][7] This document provides detailed application notes and protocols for the in vivo administration of Lesogaberan hydrochloride in a mouse model of NASH.
Mechanism of Action in NASH
Lesogaberan exerts its therapeutic effects in NASH through the activation of the GABA-B receptor. This activation leads to the downregulation of profibrogenic gene and protein expression in hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.[5][6] Transcriptomic analyses have revealed that Lesogaberan impacts key regulatory nodes, including Myc, as well as MAP and ERK kinases.[5] The downstream effects include a reduction in the expression of collagen1α1, α-smooth muscle actin (αSMA), and TNF-α, ultimately leading to improvements in liver histology and a reduction in fibrosis and tumor development.[5][6]
Caption: Proposed signaling pathway of Lesogaberan in NASH.
In Vivo Dosing and Administration
The following table summarizes the dosing regimen for this compound in a well-established mouse model of NASH.
| Parameter | Details |
| Drug | This compound (AZD3355) |
| Animal Model | FAT-NASH (Fibrosis And Tumors, NASH) mouse model |
| Dose Levels | 10 mg/kg and 30 mg/kg |
| Route of Administration | Oral gavage |
| Frequency | Twice daily |
| Dosing Schedule | 5 days per week |
| Treatment Duration | 12 weeks |
Experimental Protocols
A robust and reproducible mouse model of NASH is crucial for evaluating the efficacy of therapeutic agents. The "FAT-NASH" model has been shown to closely mimic the histopathological and transcriptomic features of human NASH, including the progression from fibrosis to hepatocellular carcinoma.[8]
NASH Induction Protocol
-
Animal Strain: C57BL/6J mice are a commonly used strain for this model.
-
Diet: Animals are fed a high-fat, high-fructose, high-cholesterol "Western" diet.
-
Chemical Induction: Concurrently with the specialized diet, mice receive weekly intraperitoneal (IP) injections of low-dose carbon tetrachloride (CCl4).
-
Induction Period: The diet and CCl4 administration are continued for 12 to 24 weeks to establish the NASH phenotype with significant fibrosis.
Lesogaberan Treatment Protocol
-
Treatment Initiation: Treatment with this compound or vehicle control commences after the initial 12-week NASH induction period.
-
Drug Preparation: this compound is dissolved in an appropriate vehicle (e.g., sterile water or saline) for oral administration.
-
Administration: The drug is administered by oral gavage at the specified doses (10 mg/kg or 30 mg/kg) twice daily, five days a week, for 12 weeks.
-
Monitoring: Body weight, food, and water intake should be monitored regularly throughout the study.
Caption: Experimental workflow for Lesogaberan in a mouse NASH model.
Efficacy Endpoints and Data Presentation
The efficacy of this compound in the mouse NASH model can be assessed through various endpoints. The following tables summarize the expected outcomes based on published data.[8]
Table 1: Effects on Body and Liver Weight
| Treatment Group | Change in Body Weight | Liver Weight | Liver-to-Body Weight Ratio |
| Vehicle Control | Increase | Increased | Increased |
| Lesogaberan (10 mg/kg) | No significant change | Trend towards reduction | Trend towards reduction |
| Lesogaberan (30 mg/kg) | Significantly decreased | Significantly decreased | Significantly decreased |
Table 2: Effects on Serum Biomarkers
| Treatment Group | Serum AST | Serum ALT | Serum Triglycerides |
| Vehicle Control | Elevated | Elevated | Elevated |
| Lesogaberan (10 mg/kg) | Significantly reduced | Significantly reduced | Trend towards reduction |
| Lesogaberan (30 mg/kg) | Significantly reduced | Significantly reduced | Significantly reduced (in females) |
Table 3: Effects on Liver Fibrosis and Gene Expression
| Treatment Group | Hepatic Fibrillar Collagen | Col1α1 mRNA Expression | αSMA mRNA Expression |
| Vehicle Control | High | High | High |
| Lesogaberan (10 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Lesogaberan (30 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Table 4: Effects on Hepatocellular Carcinoma (HCC) Development
| Treatment Group | Incidence of HCC | Number of Tumors |
| Vehicle Control | High (e.g., 100% in males) | High |
| Lesogaberan (10 mg/kg) | Reduced | Significantly reduced |
| Lesogaberan (30 mg/kg) | Reduced | Significantly reduced |
Conclusion
This compound has demonstrated significant therapeutic potential in a preclinical mouse model of NASH, exhibiting anti-inflammatory, antifibrotic, and anti-tumorigenic effects. The detailed protocols and expected outcomes presented in these application notes provide a comprehensive guide for researchers and drug development professionals investigating the efficacy of Lesogaberan for the treatment of NASH and related liver diseases. These studies underscore the value of computational drug repositioning in identifying novel therapeutic applications for existing clinical-stage assets.[5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD3355 in Hepatic Stellate Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic stellate cells (HSCs) are the primary cell type responsible for the deposition of extracellular matrix (ECM) in the liver during fibrosis, a common pathway for most chronic liver diseases. Upon liver injury, quiescent HSCs transdifferentiate into a myofibroblast-like, activated phenotype, characterized by increased proliferation, contractility, and synthesis of fibrotic proteins such as collagen type I. AZD3355 (also known as Lesogaberan) is a selective agonist of the Gamma-aminobutyric acid (GABA)-B receptor.[1] Emerging research has identified AZD3355 as a potential therapeutic agent for liver fibrosis by demonstrating its ability to attenuate the activation of human hepatic stellate cells.[2][3]
These application notes provide a detailed protocol for the culture of human hepatic stellate cells and the application of AZD3355 to study its anti-fibrotic effects.
Mechanism of Action
AZD3355 is a selective agonist for the GABA-B receptor.[1] In human hepatic stellate cells, activation of the GABA-B receptor by AZD3355 has been shown to significantly downregulate the expression of genes and proteins associated with fibrosis.[2][3] Transcriptomic analysis has revealed that AZD3355 impacts key regulatory nodes involved in fibrogenesis, including Myc, as well as the MAP and ERK kinase signaling pathways.[4]
Data Presentation
The following table summarizes the quantitative effects of AZD3355 on gene expression in human hepatic stellate cells based on published research.
| Cell Type | Treatment | Duration | Target Gene | Regulation | Fold Change / Percent Reduction | Reference |
| Primary Human HSCs | 30 nM AZD3355 | 72 hours | Stellate Cell Activation Genes | Downregulated | Significant (specific values not detailed in abstract) | [2] |
| LX-2 (immortalized human HSC line) | 30 nM AZD3355 | 48 hours | Fibrogenic-related mRNA | Downregulated | Dose-dependent | [2] |
| LX-2 (immortalized human HSC line) | 100 nM AZD3355 | 48 hours | Fibrogenic-related mRNA | Downregulated | Dose-dependent | [2] |
| LX-2 (immortalized human HSC line) | 30 nM AZD3355 | 72 hours | Fibrogenic-related mRNA | Downregulated | Dose-dependent | [2] |
| LX-2 (immortalized human HSC line) | 100 nM AZD3355 | 72 hours | Fibrogenic-related mRNA | Downregulated | Dose-dependent | [2] |
Experimental Protocols
Culture of Human Hepatic Stellate Cells (LX-2 Cell Line)
The LX-2 cell line is an immortalized human hepatic stellate cell line that retains the key features of primary HSCs, making it a suitable model for studying liver fibrosis.[5]
Materials:
-
LX-2 human hepatic stellate cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T75)
-
Cell culture plates (6-well, 12-well, or 96-well)
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
-
Water bath (37°C)
-
Centrifuge
Protocol:
-
Thawing of Cryopreserved LX-2 Cells:
-
Warm complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a 37°C water bath.
-
Quickly thaw the cryovial of LX-2 cells in the 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.[6]
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a T25 culture flask.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Sub-culturing of LX-2 Cells:
-
Culture the cells until they reach 80-90% confluency.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer twice with sterile PBS.
-
Add 1 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-3 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 2-3 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Seed the cells into new culture flasks or plates at the desired density (a split ratio of 1:3 to 1:4 is recommended).[6]
-
Treatment of Hepatic Stellate Cells with AZD3355
Materials:
-
Cultured hepatic stellate cells (primary or LX-2)
-
AZD3355 (Lesogaberan)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Preparation of AZD3355 Stock Solution:
-
Prepare a stock solution of AZD3355 in sterile DMSO. The concentration of the stock solution should be determined based on the desired final concentrations for the experiment. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
-
Cell Seeding:
-
Seed the hepatic stellate cells in culture plates (e.g., 6-well plates for RNA/protein analysis, 96-well plates for viability assays) at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
-
-
Treatment with AZD3355:
-
The day after seeding, replace the culture medium with fresh medium containing the desired concentrations of AZD3355.
-
Prepare serial dilutions of the AZD3355 stock solution in complete culture medium to achieve the final desired concentrations (e.g., 30 nM and 100 nM).[2]
-
Ensure that the final concentration of DMSO in the culture medium is consistent across all conditions, including the vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells with AZD3355 for the desired duration (e.g., 48 or 72 hours).[2]
-
-
Post-Treatment Analysis:
-
Following the incubation period, the cells can be harvested for various downstream analyses, such as:
-
RNA extraction and quantitative real-time PCR (qRT-PCR): To analyze the expression of profibrotic genes (e.g., COL1A1, ACTA2, TIMP1).
-
Protein extraction and Western blotting: To analyze the expression of fibrotic proteins (e.g., Collagen I, α-SMA).
-
Immunofluorescence staining: To visualize the expression and localization of fibrotic markers.
-
Cell viability assays (e.g., MTT, PrestoBlue): To assess the cytotoxicity of the compound.
-
-
Visualizations
Signaling Pathway of AZD3355 in Hepatic Stellate Cells
Caption: AZD3355 signaling in hepatic stellate cells.
Experimental Workflow for AZD3355 Treatment
Caption: Experimental workflow for AZD3355 treatment.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Lesogaberan Hydrochloride in Plasma by LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan hydrochloride is a peripherally acting gamma-aminobutyric acid type B (GABA-B) receptor agonist that was investigated for the treatment of gastroesophageal reflux disease (GERD). Accurate quantification of Lesogaberan in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. This document provides a detailed application note and a representative protocol for the quantification of Lesogaberan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Due to the limited availability of a specific, publicly documented bioanalytical method for Lesogaberan, this protocol has been adapted from validated methods for the analysis of structurally similar compounds, such as GABA and its analogs, in plasma.[1][2][3][4][5] This methodology is intended to serve as a comprehensive starting point for researchers to develop and validate a robust in-house assay.
Principle of the Method
The method involves the extraction of Lesogaberan and an internal standard (IS) from human plasma via protein precipitation.[2][3][5] The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - A structurally similar compound not present in the matrix, such as a stable isotope-labeled Lesogaberan or another GABA analog like Gabapentin (B195806).[3]
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.[5]
Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (pre-chilled at -20°C) to precipitate the plasma proteins.[2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 5 |
| 0.5 - 2.5 | Ramp to 95 |
| 2.5 - 3.5 | 95 |
| 3.5 - 3.6 | Ramp to 5 |
| 3.6 - 5.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of Lesogaberan and IS |
Note: The specific m/z transitions for Lesogaberan and the chosen internal standard need to be optimized by infusing the pure compounds into the mass spectrometer. For structurally similar compounds like Gabapentin, transitions such as m/z 172.1 → 154.1 have been used.[5]
Data Presentation
The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for this compound in plasma, based on typical acceptance criteria for bioanalytical methods.
Table 4: Calibration Curve and Linearity
| Parameter | Expected Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 5: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | ≤ 20 | ≤ 20 | ± 20 |
| Low QC | 3 | ≤ 15 | ≤ 15 | ± 15 |
| Mid QC | 100 | ≤ 15 | ≤ 15 | ± 15 |
| High QC | 800 | ≤ 15 | ≤ 15 | ± 15 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 6: Recovery and Matrix Effect
| Parameter | Expected Value |
| Extraction Recovery | Consistent and reproducible across the calibration range |
| Matrix Effect | Minimal and compensated for by the internal standard |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS quantification of Lesogaberan in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. mdpi.com [mdpi.com]
Application Note: A Validated Bioanalytical Method for the Quantification of AZD3355 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document describes a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AZD3355 (Lesogaberan) in human plasma. AZD3355 is a potent and selective GABA-B receptor agonist.[1] This method is suitable for use in pharmacokinetic and toxicokinetic studies. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a summary of validation parameters according to international guidelines.[2][3][4]
Introduction
AZD3355, also known as Lesogaberan (B1674770), is a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1] GABA-B receptors are G-protein coupled receptors that mediate slow and sustained inhibitory neurotransmission in the central and peripheral nervous systems.[5] Activation of GABA-B receptors leads to the modulation of downstream effectors, including adenylyl cyclase and ion channels. The development of drugs targeting the GABA-B receptor requires robust and reliable bioanalytical methods to accurately measure drug concentrations in biological matrices. This application note provides a comprehensive protocol for the determination of AZD3355 in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and selectivity in bioanalysis.[6][7]
Signaling Pathway of GABA-B Receptor Activation
AZD3355 acts as an agonist at the GABA-B receptor, which is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding, a conformational change is induced, leading to the activation of associated Gi/o proteins. The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate their respective downstream effectors. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibit voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
Experimental Protocols
Materials and Reagents
-
AZD3355 reference standard
-
AZD3355-d4 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Instrumentation
-
A validated LC-MS/MS system, such as a Shimadzu Nexera Mikros coupled with a triple quadrupole mass spectrometer.[6]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Positive pressure manifold for SPE
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve AZD3355 and AZD3355-d4 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the AZD3355 primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the AZD3355-d4 primary stock solution with 50:50 (v/v) acetonitrile/water.
Sample Preparation: Solid Phase Extraction (SPE)
Given that AZD3355 is a polar molecule, a mixed-mode cation exchange SPE is a suitable choice for sample cleanup to remove interferences and achieve a high recovery.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridges with 1 mL of 2% formic acid in water.
-
Sample Loading: To 100 µL of plasma sample, add 25 µL of the IS working solution (100 ng/mL) and vortex. Add 200 µL of 2% formic acid in water, vortex, and centrifuge. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Experimental Workflow
References
- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS : Shimadzu (Europe) [shimadzu.eu]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Lesogaberan Hydrochloride in In Vitro Research
Introduction
Lesogaberan hydrochloride (also known as AZD-3355) is a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] As a G protein-coupled receptor (GPCR), the GABA-B receptor's activation initiates a cascade of intracellular signaling events that modulate neuronal excitability and other cellular processes. Lesogaberan has been investigated for its therapeutic potential in conditions such as gastroesophageal reflux disease (GERD) and has also shown promise in preclinical studies for other applications, including the promotion of human islet cell survival and the reduction of profibrotic gene expression.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro studies, ensuring accurate and reproducible experimental outcomes.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₀ClFNO₂P | [4] |
| Molecular Weight | 177.54 g/mol | [4] |
| Appearance | Colorless to light yellow viscous liquid | [4] |
| EC₅₀ for human GABA-B receptor | 8.6 nM | [1][5] |
| Solubility in DMSO | ≥ 240 mg/mL (1351.81 mM) | [4] |
| Solubility in Water | ≥ 100 mg/mL (563.25 mM) | [4] |
| Storage of Powder | 4°C, under nitrogen, away from moisture | [4] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months | [5] |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility. Ultrasonic treatment may be required to fully dissolve the compound.[4]
Mechanism of Action: GABA-B Receptor Signaling
Lesogaberan exerts its effects by binding to and activating the GABA-B receptor, a heterodimeric G protein-coupled receptor. Upon activation, the receptor promotes the dissociation of the associated G-protein into its Gα and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins, leading to a variety of cellular responses. The primary signaling pathways include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[6][7] This leads to a hyperpolarization of the cell membrane and a reduction in neurotransmitter release.
Caption: Lesogaberan activates the GABA-B receptor, initiating downstream signaling pathways.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 100 mM).
-
Calculation Example for a 100 mM Stock Solution:
-
Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 10 mg of this compound (0.01 g):
-
Volume (L) = 0.01 g / (0.1 mol/L * 177.54 g/mol ) = 0.000563 L = 563 µL
-
-
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Sonicate the solution for 5-10 minutes if complete dissolution is not achieved by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium to obtain the final working concentration.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to prepare the desired final concentration in the cell culture medium.
-
Calculation Example for a 10 µM Working Solution from a 100 mM Stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(100,000 µM) * V₁ = (10 µM) * (desired final volume, e.g., 1 mL)
-
V₁ = (10 µM * 1000 µL) / 100,000 µM = 0.1 µL
-
-
Note: For very small volumes, it is recommended to perform a serial dilution.
-
-
Perform a serial dilution if necessary. For example, first dilute the 100 mM stock 1:100 in sterile cell culture medium to create a 1 mM intermediate stock. Then, use this intermediate stock to prepare the final working concentration.
-
Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mix gently by pipetting or inverting the tube.
-
Apply the final working solution to the cells immediately. It is recommended to prepare fresh working solutions for each experiment.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a general workflow for utilizing this compound in in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lesogaberan - Wikipedia [en.wikipedia.org]
- 3. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Lesogaberan Hydrochloride in Precision-Cut Liver Slices (PCLS) for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan hydrochloride (also known as AZD3355) is a potent and selective agonist of the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B receptor).[1] Initially developed for gastroesophageal reflux disease, recent research has repositioned Lesogaberan as a promising candidate for the treatment of liver fibrosis and non-alcoholic steatohepatitis (NASH).[1] Preclinical studies utilizing human precision-cut liver slices (PCLS) have demonstrated its anti-fibrotic and anti-inflammatory potential. PCLS serve as a valuable ex vivo model, preserving the complex multicellular architecture and interactions of the liver, thus providing a translational bridge between in vitro cell culture and in vivo animal models.
These application notes provide a comprehensive overview of the use of this compound in PCLS, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action and Signaling Pathway
Lesogaberan exerts its anti-fibrotic effects by activating the GABA-B receptor on hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver. Activation of the GABA-B receptor, a G-protein coupled receptor, is thought to initiate a signaling cascade that inhibits the pro-fibrogenic activation of HSCs. Transcriptomic analysis has identified that Lesogaberan impacts key regulatory nodes, including the MAP kinase (MAPK) and ERK kinase pathways.[1] The proposed signaling pathway involves the inhibition of downstream effectors that promote the transcription of pro-fibrotic and pro-inflammatory genes.
Caption: Proposed signaling pathway of Lesogaberan in hepatic stellate cells.
Experimental Data
Treatment of human PCLS with this compound has been shown to significantly down-regulate the gene expression of key pro-fibrotic and pro-inflammatory markers.
| Target Gene | Analyte | Effect of Lesogaberan | Significance | Reference |
| Collagen, type I, alpha 1 (COL1A1) | mRNA | Down-regulation | Significant | [1] |
| Actin, alpha 2, smooth muscle (ACTA2; α-SMA) | mRNA | Down-regulation | Significant | [1] |
| Tumor necrosis factor (TNF) | mRNA | Down-regulation | Significant | [1] |
| Secreted Collagen1α1 | Protein | Reduction | Not specified | [1] |
Experimental Protocols
The following protocols are based on established methods for PCLS culture and findings from studies involving Lesogaberan.
Preparation of Precision-Cut Liver Slices (PCLS)
This protocol outlines the general procedure for preparing PCLS from human liver tissue.
Caption: Workflow for the preparation of precision-cut liver slices.
Materials:
-
Fresh human liver tissue
-
Krebs-Henseleit buffer, supplemented with glucose and HEPES, ice-cold and saturated with 95% O₂/5% CO₂
-
William's Medium E, supplemented with fetal bovine serum, penicillin/streptomycin, and glutamine
-
Vibratome or Krumdieck-type microtome
-
Tissue coring tool (e.g., 8 mm diameter)
-
6-well or 12-well culture plates
Procedure:
-
Transport fresh human liver tissue to the laboratory in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Wash the tissue multiple times with fresh, ice-cold buffer to remove blood.
-
Prepare cylindrical tissue cores using a coring tool.
-
Cut slices of a defined thickness (typically 200-250 µm) from the tissue cores using a vibratome or microtome submerged in ice-cold buffer.
-
Immediately transfer the freshly cut slices to 6-well or 12-well plates containing pre-warmed William's Medium E.
-
Incubate the PCLS at 37°C in a humidified atmosphere of 5% CO₂. For optimal viability, a dynamic culture system with continuous oxygenation is recommended.
Treatment of PCLS with this compound
Materials:
-
Prepared PCLS in culture
-
This compound stock solution (e.g., in DMSO or sterile water)
-
Fresh culture medium
Procedure:
-
Allow the PCLS to stabilize in culture for a few hours or overnight before treatment.
-
Prepare working solutions of this compound in fresh culture medium at the desired concentrations. Based on in vitro studies with hepatic stellate cells, concentrations in the nanomolar range (e.g., 30 nM and 100 nM) have shown efficacy.
-
Remove the old medium from the PCLS and replace it with the medium containing the appropriate concentration of Lesogaberan or vehicle control (e.g., DMSO).
-
Incubate the PCLS for the desired experimental duration. Studies have shown effects after 24 to 72 hours of treatment.[1]
-
At the end of the incubation period, collect the PCLS and the culture medium for downstream analysis.
Analysis of Gene Expression by Quantitative PCR (qPCR)
Materials:
-
Treated PCLS
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (COL1A1, ACTA2, TNF) and a reference gene (e.g., GAPDH, 18S rRNA)
Procedure:
-
Homogenize the PCLS and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix, the synthesized cDNA, and specific primers for the target and reference genes.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between Lesogaberan-treated and vehicle-treated PCLS.
Conclusion
This compound demonstrates significant anti-fibrotic and anti-inflammatory effects in a translationally relevant human PCLS model. The provided protocols offer a framework for researchers to investigate the therapeutic potential of Lesogaberan and other GABA-B receptor agonists in the context of liver fibrosis. The ability to assess efficacy in a multicellular, organotypic environment highlights the value of PCLS in preclinical drug development. Further studies are warranted to fully elucidate the downstream signaling pathways and to confirm these promising preclinical findings in clinical settings.
References
Capillary Electrophoresis Method for Purity Assessment of Lesogaberan
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lesogaberan is a potent and selective agonist of the GABAB receptor that has been investigated for the treatment of gastroesophageal reflux disease (GERD).[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of drug development and quality control. Lesogaberan is a polar, zwitterionic compound that lacks a significant UV chromophore, which makes its analysis by conventional reversed-phase high-performance liquid chromatography (HPLC) with UV detection challenging.[1]
Capillary electrophoresis (CE) with indirect UV detection presents a powerful alternative for the purity determination of such compounds.[1] This technique separates ions based on their electrophoretic mobility in an electric field. For non-UV absorbing analytes like Lesogaberan, indirect UV detection is employed. This method utilizes a background electrolyte (BGE) that contains a UV-absorbing compound (a chromophore). When the non-absorbing analyte displaces the chromophore in the capillary, a decrease in absorbance is detected, resulting in a negative peak that allows for quantification. This application note provides a detailed protocol for the determination of Lesogaberan purity using capillary zone electrophoresis (CZE) with indirect UV detection.
Principle of the Method
In this capillary zone electrophoresis method, a fused-silica capillary is filled with a background electrolyte (BGE) containing a UV-absorbing salt at a specific pH. At a low pH, the carboxylic acid group of the zwitterionic Lesogaberan is protonated, resulting in a net positive charge. When a voltage is applied across the capillary, the positively charged Lesogaberan and its potential cationic impurities will migrate towards the cathode at different velocities depending on their charge-to-size ratio. The bulk flow of the BGE, known as the electroosmotic flow (EOF), also moves towards the cathode. The detector, positioned at the cathodic end of the capillary, monitors the absorbance of the BGE. As the non-UV absorbing Lesogaberan and its impurities pass the detector window, they displace the UV-absorbing ions of the BGE, causing a decrease in absorbance. The resulting negative peaks are recorded, and the peak areas are proportional to the concentration of each substance.
Experimental Protocol
Equipment and Materials
-
Capillary Electrophoresis System equipped with a UV-Vis detector
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 50 cm, total length 60 cm)
-
Data acquisition and processing software
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Lesogaberan reference standard and sample
-
Sodium chromate (B82759) (Chromophore and BGE component)
-
Sodium phosphate (B84403) monobasic (Buffer component)
-
Phosphoric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment and capillary conditioning)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm)
Preparation of Solutions
Background Electrolyte (BGE): 10 mM Sodium Chromate in 50 mM Phosphate Buffer, pH 4.5
-
Weigh an appropriate amount of sodium phosphate monobasic and dissolve it in deionized water to obtain a 50 mM solution.
-
Weigh an appropriate amount of sodium chromate and dissolve it in the 50 mM phosphate buffer to a final concentration of 10 mM.
-
Adjust the pH of the solution to 4.5 using phosphoric acid.
-
Filter the BGE through a 0.22 µm syringe filter before use.
Sample Preparation
-
Lesogaberan Standard Solution (1 mg/mL): Accurately weigh 10 mg of Lesogaberan reference standard and dissolve it in 10 mL of deionized water to obtain a stock solution.
-
Lesogaberan Sample Solution (1 mg/mL): Prepare the Lesogaberan sample solution in the same manner as the standard solution.
-
Filter all sample solutions through a 0.22 µm syringe filter before injection.
Capillary Electrophoresis Conditions
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm effective length |
| Background Electrolyte | 10 mM Sodium Chromate in 50 mM Phosphate Buffer, pH 4.5 |
| Applied Voltage | +25 kV (Normal Polarity) |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | Indirect UV at 254 nm |
| Run Time | 15 minutes |
Experimental Procedure
-
Capillary Conditioning (New Capillary):
-
Rinse the new capillary with 1 M sodium hydroxide for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Pre-run Conditioning (Between each run):
-
Rinse with 0.1 M sodium hydroxide for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 3 minutes.
-
-
Sample Injection: Inject the Lesogaberan standard or sample solution using the specified hydrodynamic injection parameters.
-
Electrophoretic Run: Apply the voltage and record the electropherogram for the specified run time.
-
Data Analysis: Integrate the peaks in the electropherogram. The purity of Lesogaberan is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Data Presentation
The quantitative data obtained from the analysis of a hypothetical Lesogaberan sample are summarized in the table below.
| Peak ID | Migration Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 5.8 | 1.5 | 0.15 |
| Lesogaberan | 7.2 | 995.0 | 99.50 |
| Impurity 2 | 8.1 | 2.5 | 0.25 |
| Impurity 3 | 9.5 | 1.0 | 0.10 |
| Total | 1000.0 | 100.00 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for Lesogaberan purity analysis by CE.
Signaling Pathway (Logical Relationship)
Caption: Logical flow of the CE purity method for Lesogaberan.
References
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by AZD3355
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Western blot analysis of key proteins modulated by the GABA-B receptor agonist, AZD3355 (Lesogaberan), particularly in the context of non-alcoholic steatohepatitis (NASH). The protocols and data presented are based on findings from preclinical studies and are intended to assist in the design and execution of similar experiments.
Introduction
AZD3355 is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2] Research has demonstrated its potential therapeutic effects in NASH by downregulating profibrotic gene and protein expression.[3][4] Key proteins affected include Collagen Type I Alpha 1 (Col1α1) and Alpha-Smooth Muscle Actin (αSMA), which are markers of hepatic stellate cell activation and fibrosis.[3][4][5] Transcriptomic analyses have indicated that AZD3355's mechanism of action may involve the modulation of key regulatory nodes such as Myc, as well as MAP and ERK kinases.[3][4] Western blot analysis is a crucial technique to quantify the changes in the expression of these target proteins following AZD3355 treatment.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes the observed effects of AZD3355 on the protein expression of Col1α1 and αSMA in a murine model of NASH, as determined by Western blot analysis. The data reflects a dose-dependent reduction in these profibrotic markers.
| Target Protein | Treatment Group | Observed Effect on Protein Expression (Relative to Vehicle Control) |
| Col1α1 | AZD3355 (10 mg/kg) - Male Mice | Significant Reduction |
| AZD3355 (30 mg/kg) - Male Mice | Significant Reduction | |
| AZD3355 (10 mg/kg) - Female Mice | No Significant Change | |
| AZD3355 (30 mg/kg) - Female Mice | Significant Reduction | |
| αSMA | AZD3355 (10 mg/kg) - Male Mice | Significant Reduction |
| AZD3355 (30 mg/kg) - Male Mice | Significant Reduction | |
| AZD3355 (10 mg/kg) - Female Mice | Significant Reduction | |
| AZD3355 (30 mg/kg) - Female Mice | Significant Reduction |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of AZD3355 and a typical experimental workflow for Western blot analysis.
References
Application Notes and Protocols: RT-qPCR for Gene Expression Analysis Following Lesogaberan Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for analyzing changes in gene expression in response to Lesogaberan, a selective GABA-B receptor agonist. The primary application of this protocol is to quantify the modulation of genes involved in fibrosis and related cellular pathways using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). The provided methodologies are intended to guide researchers in setting up and executing robust and reproducible experiments for evaluating the pharmacological effects of Lesogaberan on a cellular level.
Introduction
Lesogaberan (AZD3355) is a potent agonist of the Gamma-Aminobutyric Acid (GABA) type B receptor (GABA-B).[1][2][3] Activation of the GABA-B receptor, a G-protein coupled receptor, initiates downstream signaling cascades that can modulate neuronal excitability and influence various physiological processes.[4] Recent studies have indicated that Lesogaberan can impact gene expression associated with fibrosis. Specifically, it has been shown to downregulate the expression of key profibrotic genes such as Collagen Type I Alpha 1 Chain (COL1A1), Alpha-Smooth Muscle Actin (ACTA2 or αSMA), and Tumor Necrosis Factor-alpha (TNF-α).[5] Furthermore, transcriptomic analyses have suggested an influence on the expression of the proto-oncogene MYC and the MAP/ERK signaling pathways.[5]
RT-qPCR is a highly sensitive and specific technique for measuring the abundance of mRNA transcripts, making it the gold standard for validating changes in gene expression.[6][7] This protocol outlines a comprehensive workflow for treating a relevant cell line with Lesogaberan, followed by RNA extraction, reverse transcription to complementary DNA (cDNA), and finally, quantitative PCR to measure the expression levels of target genes.
Signaling Pathway of Lesogaberan Action
Caption: Lesogaberan activates the GABA-B receptor, leading to modulation of downstream signaling pathways that regulate gene expression.
Experimental Protocols
Part 1: Cell Culture and Lesogaberan Treatment
This protocol is designed for human hepatic stellate cells (e.g., LX-2 cell line), a relevant model for studying liver fibrosis. However, it can be adapted for other cell types.
Materials:
-
Human hepatic stellate cell line (e.g., LX-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Lesogaberan hydrochloride (stable salt form recommended)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
6-well cell culture plates
-
Sterile cell culture flasks and consumables
Procedure:
-
Cell Culture: Culture hepatic stellate cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Lesogaberan Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A concentration range of 3-30 nM has been shown to be effective in vitro.[8] A vehicle control (medium with the same concentration of DMSO used for the highest Lesogaberan concentration) must be included.
-
Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of Lesogaberan or the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24-48 hours) to allow for changes in gene expression.
Part 2: RNA Extraction and cDNA Synthesis
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Chloroform (for TRIzol method)
-
Isopropanol (for TRIzol method)
-
75% Ethanol (RNase-free)
-
RNase-free water
-
DNase I, RNase-free
-
Reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers
-
RNase inhibitor
Procedure:
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the chosen RNA extraction kit. Follow the manufacturer's protocol for total RNA isolation.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with DNase I according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. The reaction typically involves incubating the RNA with reverse transcriptase, primers (random hexamers or oligo(dT)), dNTPs, and an RNase inhibitor. Follow the thermal cycling conditions recommended by the kit manufacturer (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
Part 3: RT-qPCR
Materials:
-
Synthesized cDNA
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (COL1A1, ACTA2, TNF, MYC) and a reference gene (e.g., GAPDH)
-
Nuclease-free water
-
qPCR plates and seals
-
Real-time PCR detection system
Procedure:
-
Primer Design: Use validated primer sequences for the target and reference genes. An example of primer sequences is provided in the data tables section.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL per reaction. A typical setup includes:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression. The expression of the target genes is normalized to the expression of the reference gene (GAPDH).
Data Presentation
Table 1: Primer Sequences for Human Target and Reference Genes
| Gene Symbol | Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| COL1A1 | Collagen Type I Alpha 1 Chain | GAGGGCCAAGACGAAGACATC | CAGATCACGTCATCGCACAAC |
| ACTA2 | Alpha-Smooth Muscle Actin | GCTGGTGATGATGCTCCCA | GCCCATTCCAACCATTACTCC |
| TNF | Tumor Necrosis Factor | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| MYC | MYC Proto-Oncogene | GGCTCCTGGCAAAAGGTCA | CTGCGTAGTTGTGCTGATGT |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Table 2: Example of Relative Gene Expression Data after Lesogaberan Treatment
| Treatment | Target Gene | Normalized Cq (ΔCq) | ΔΔCq | Fold Change (2^-ΔΔCq) |
| Vehicle (DMSO) | COL1A1 | 5.2 | 0.00 | 1.00 |
| Lesogaberan (10 nM) | COL1A1 | 6.5 | 1.30 | 0.41 |
| Vehicle (DMSO) | ACTA2 | 4.8 | 0.00 | 1.00 |
| Lesogaberan (10 nM) | ACTA2 | 5.9 | 1.10 | 0.47 |
| Vehicle (DMSO) | TNF | 7.1 | 0.00 | 1.00 |
| Lesogaberan (10 nM) | TNF | 8.0 | 0.90 | 0.54 |
| Vehicle (DMSO) | MYC | 6.3 | 0.00 | 1.00 |
| Lesogaberan (10 nM) | MYC | 7.0 | 0.70 | 0.62 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Experimental Workflow
References
- 1. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]
- 2. COL1A1 expression induced by overexpression of both a 15-amino acid peptide from the fibrinogen domain of tenascin-X and integrin α11 in LX-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAB receptor - Wikipedia [en.wikipedia.org]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. medsci.org [medsci.org]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Lesogaberan hydrochloride solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Lesogaberan hydrochloride. Below you will find frequently asked questions and troubleshooting guides to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stable form of Lesogaberan for experimental use?
A1: The free form of Lesogaberan is known to be prone to instability. Therefore, it is advisable to use the hydrochloride salt, this compound, which is more stable and retains the same biological activity.[1]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a water-soluble compound. While a detailed aqueous solubility profile across a wide pH range is not publicly available, vendor information indicates a high solubility in water and DMSO. For experimental purposes, it is recommended to prepare fresh solutions and use them promptly.[2][3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Q3: Are there established protocols for preparing this compound solutions for in vivo or in vitro studies?
A3: Yes, several protocols using mixed solvent systems have been reported to achieve a concentration of at least 6 mg/mL. These are intended for creating stock solutions for experimental use. It is crucial to select a solvent system that is appropriate for your specific experimental model and administration route.[2][4] For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[2][3]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage of stock solutions, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere and protected from moisture. Repeated freeze-thaw cycles should be avoided to prevent degradation.[3]
Q5: Are there any known stability issues or degradation pathways for this compound?
A5: While the hydrochloride salt is considered the stable form, detailed public information regarding specific degradation pathways and products from forced degradation studies (e.g., under acidic, basic, oxidative, photolytic, or thermal stress) is not available. As a general practice in drug development, such studies are conducted to identify potential degradation products and establish the intrinsic stability of a compound.[5][6]
Q6: What analytical methods are suitable for assessing the stability of this compound?
A6: Specific stability-indicating analytical methods for this compound are not detailed in publicly available literature. However, for small molecule drugs, High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is a standard and robust technique for developing stability-indicating methods.[7][8][9][10] Such a method would be validated to separate the intact drug from any potential degradation products.[7][11]
Q7: Is there any information on the compatibility of this compound with common pharmaceutical excipients?
A7: Specific drug-excipient compatibility studies for this compound are not publicly documented. The development of modified-release formulations of Lesogaberan suggests that formulation work has been undertaken, but details on excipient selection are proprietary.[12] When developing a new formulation, it is crucial to conduct compatibility studies with the selected excipients to ensure the stability and performance of the final dosage form.[13]
Troubleshooting Guides
Issue: Difficulty in Dissolving this compound
-
Potential Cause: Insufficient mixing or inappropriate solvent temperature.
-
Troubleshooting Steps:
-
Ensure vigorous vortexing or stirring.
-
Gentle warming of the solvent can aid dissolution.
-
Sonication is an effective method to break down particle agglomerates and enhance dissolution.[2]
-
-
Potential Cause: The solution has reached its saturation point in the chosen solvent.
-
Troubleshooting Steps:
-
Refer to the solubility data table for the maximum known solubility in different solvents.
-
Consider using a co-solvent system if a higher concentration is required for your experiment.
-
Issue: Inconsistent or Poor Experimental Results
-
Potential Cause: Degradation of this compound in the prepared solution.
-
Troubleshooting Steps:
-
Potential Cause: Interaction with other components in the experimental system.
-
Troubleshooting Steps:
-
Evaluate the pH of your experimental medium, as pH can significantly impact the stability of many drug compounds.
-
Assess for potential interactions with other compounds or excipients in your formulation.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| Water | 100 mg/mL | Ultrasonic assistance may be needed. |
| DMSO | 240 mg/mL | Ultrasonic assistance may be needed. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6 mg/mL | Stepwise addition of solvents. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6 mg/mL | Stepwise addition of solvents. |
| 10% DMSO, 90% Corn Oil | ≥ 6 mg/mL | Stepwise addition of solvents. |
(Data sourced from publicly available vendor information.[2][4])
Experimental Protocols
Protocol 1: General Procedure for Aqueous Solubility Determination (Shake-Flask Method)
This is a generalized protocol based on standard pharmaceutical practices, as a specific protocol for this compound is not publicly available.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed containers (e.g., glass vials).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved particles settle. Carefully withdraw a supernatant aliquot and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature.
Protocol 2: General Approach for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies as per ICH guidelines.[5]
-
Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) and maintain at a controlled temperature for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
Analysis: At predetermined time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Visualizations
Caption: Workflow for Aqueous Solubility Determination.
Caption: Logical Flow of a Forced Degradation Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medcraveonline.com [medcraveonline.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 10. ijrpc.com [ijrpc.com]
- 11. ijpsm.com [ijpsm.com]
- 12. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
AZD3355 Technical Support Center: Handling and Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the handling, storage, and potential troubleshooting for experiments involving AZD3355 (Lesogaberan). Due to the limited publicly available data on the specific hygroscopicity of AZD3355, this guide emphasizes best practices for handling potentially moisture-sensitive and unstable compounds.
Frequently Asked Questions (FAQs)
Q1: What is AZD3355 and what are its primary forms?
A1: AZD3355, also known as Lesogaberan, is a potent and selective GABAB receptor agonist. It is available in a free form and as a more stable hydrochloride salt. The free form of the compound is known to be prone to instability.[1]
Q2: Is AZD3355 hygroscopic?
A2: While specific quantitative data on the hygroscopicity of AZD3355 is not publicly available, the compound's known instability, particularly in its free form, suggests that it may be sensitive to moisture.[1] It is recommended to handle it as a potentially hygroscopic substance.
Q3: How should I store AZD3355?
A3: For the solid form, it is best to store it in a tightly sealed container in a desiccator at a controlled low temperature. For stock solutions of the hydrochloride salt, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[2] Solutions should be stored under a nitrogen atmosphere and protected from moisture.[2]
Q4: What are the general recommendations for handling AZD3355?
A4: Due to its potential sensitivity, AZD3355 should be handled in a controlled environment, such as a glove box with low humidity. If a glove box is not available, work quickly and in a low-humidity environment. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound appears clumpy or sticky. | Moisture absorption due to hygroscopicity. | Transfer the compound to a desiccator to remove excess moisture. For future use, ensure storage in a tightly sealed container with a desiccant. Handle in a low-humidity environment. |
| Difficulty in accurately weighing the compound. | Static electricity or moisture uptake during weighing. | Use an anti-static weighing dish or an ionizer. Weigh the compound quickly in a low-humidity environment. Consider weighing a larger amount and preparing a stock solution for accurate dispensing. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions for each experiment. Ensure the solid compound and solutions are stored under the recommended conditions (low temperature, desiccated, under inert gas). Use the more stable hydrochloride salt if possible. |
| Precipitation observed in stock solution upon storage. | Poor solubility or degradation of the compound. | If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[2] However, this could also be a sign of degradation. It is recommended to prepare fresh solutions and use them promptly.[2] |
Experimental Protocols
While specific experimental protocols for assessing AZD3355 hygroscopicity are not available in the public domain, a general methodology for determining the hygroscopicity of a pharmaceutical solid is outlined by the United States Pharmacopeia (USP).
General Protocol for Hygroscopicity Assessment (Based on USP Guidelines)
This is a generalized procedure and would need to be adapted for the specific properties of AZD3355.
-
Sample Preparation: Place a known weight of the solid compound in a tared container.
-
Controlled Humidity Exposure: Place the open container in a chamber with a controlled relative humidity (RH) and temperature. Standard conditions for hygroscopicity testing often include 25°C and various RH levels (e.g., 40% RH and 75% RH).[3]
-
Gravimetric Analysis: At specified time intervals, re-weigh the sample to determine the amount of moisture absorbed.
-
Classification: The percentage of water absorbed at a specific RH (typically 80-90% RH) is used to classify the compound's hygroscopicity.
Table 1: General Hygroscopicity Classification (Based on USP)
| Classification | % Water Uptake at 25°C and 80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Note: This table provides a general classification framework. The specific classification for AZD3355 has not been publicly reported.
Visualizations
Experimental Workflow for Handling a Potentially Hygroscopic Compound
The following diagram outlines a recommended workflow for handling a compound like AZD3355 to minimize exposure to atmospheric moisture.
Caption: Recommended workflow for handling potentially hygroscopic compounds.
References
Technical Support Center: Minimizing Paresthesia Side Effect of Lesogaberan in Studies
For researchers, scientists, and drug development professionals investigating the GABA-B receptor agonist Lesogaberan (B1674770) (AZD3355), managing the common side effect of paresthesia is a critical aspect of clinical and preclinical studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help minimize this adverse effect while maintaining the therapeutic objectives of your research.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Lesogaberan-induced paresthesia?
A1: The exact mechanism is not fully elucidated, but it is understood to be a direct consequence of Lesogaberan's action as a GABA-B receptor agonist. Paresthesia, a sensation of tingling, numbness, or "pins and needles," is a known side effect of this drug class. The incidence and severity of this side effect are closely linked to the dose of Lesogaberan and the rate at which the drug is absorbed into the bloodstream.[1] Rapid increases in plasma concentration are believed to be a key contributing factor.[1]
Q2: How does the dose of Lesogaberan correlate with the incidence of paresthesia?
A2: Clinical studies have demonstrated a dose-dependent relationship between Lesogaberan and the occurrence of paresthesia.[1] While specific data from dose-ranging studies detailing the incidence of paresthesia at each dose level is not always fully published, a study using a 65 mg dose of Lesogaberan reported paresthesia in 20% of patients (5 out of 25), compared to 11% in the placebo group (3 out of 27).[2] A larger dose-finding study involving 60, 120, 180, and 240 mg twice-daily doses reported that the drug was generally well-tolerated, though a specific breakdown of paresthesia incidence per dose was not provided in the primary publication.[3]
Q3: What strategies can be implemented in our study protocol to minimize paresthesia?
A3: Two primary strategies have been identified as effective in reducing the incidence of Lesogaberan-induced paresthesia:
-
Dose Fractionation: Administering the total daily dose in smaller, more frequent intervals can help to avoid sharp peaks in plasma concentration, thereby reducing the likelihood of triggering paresthesia.[1]
-
Modified-Release (MR) Formulations: Utilizing MR capsules is a key strategy to slow the rate of drug absorption.[1] This leads to a more gradual increase and a lower peak plasma concentration (Cmax) compared to immediate-release formulations, which has been shown to minimize the occurrence of paresthesia while maintaining the drug's therapeutic effect.[1]
Troubleshooting Guide
Issue: High Incidence of Paresthesia Observed in an Ongoing Study
1. Review Dosing Regimen and Formulation:
-
Immediate-Release Formulation: If using an immediate-release formulation, consider amending the protocol to switch to a modified-release version. This is the most effective reported strategy for reducing paresthesia.[1]
-
Dosing Schedule: If a switch in formulation is not feasible, evaluate the possibility of dose fractionation. For example, a once-daily dose could be divided into two or three smaller doses administered throughout the day.
2. Assess Pharmacokinetic Data:
-
Correlate the timing of paresthesia onset with the pharmacokinetic profile of Lesogaberan in your study population. If paresthesia consistently occurs around the time of expected Cmax, this further supports the rationale for modifying the drug's absorption rate.
3. Implement a Standardized Paresthesia Assessment Protocol:
-
Ensure that paresthesia is being assessed and graded consistently. A standardized protocol will allow for more accurate tracking of the incidence and severity of this side effect and will help to evaluate the effectiveness of any mitigation strategies implemented.
Data Presentation
Table 1: Incidence of Paresthesia in a Clinical Trial of Lesogaberan (65 mg)
| Treatment Group | Number of Patients with Paresthesia | Total Number of Patients | Incidence Rate |
| Lesogaberan (65 mg) | 5 | 25 | 20% |
| Placebo | 3 | 27 | 11% |
Data from a randomized, double-blind, placebo-controlled, crossover study.[2]
Table 2: Pharmacokinetic Parameters of Immediate-Release Lesogaberan
| Parameter | Value |
| Time to Cmax (Tmax) | 1-2 hours |
| Terminal Half-life | 11-13 hours |
Data from a Phase I study in healthy male subjects.[4]
Experimental Protocols
Protocol: Assessment of Paresthesia in Clinical Trials
This protocol outlines a general framework for the systematic assessment of paresthesia as an adverse event in clinical studies of Lesogaberan.
1. Subject Questioning:
-
At each study visit, ask subjects open-ended, non-leading questions about any new or unusual sensations they may be experiencing. For example: "Have you experienced any tingling, numbness, or 'pins and needles' sensations since your last visit?"
-
If the subject reports such sensations, follow up with more specific questions to characterize the paresthesia:
-
Location: "Where on your body do you feel this sensation?"
-
Duration: "How long does the sensation last when it occurs?"
-
Frequency: "How often do you experience this?"
-
Severity: "On a scale of 1 to 4, with 1 being mild and 4 being severe, how would you rate the intensity of this sensation?"
-
Impact on Daily Activities: "Does this sensation interfere with your daily activities?"
-
2. Adverse Event Grading:
-
Use a standardized grading scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), to classify the severity of reported paresthesia. A simplified version is as follows:
-
Grade 1 (Mild): Transient, easily tolerated.
-
Grade 2 (Moderate): Interferes with instrumental activities of daily living.
-
Grade 3 (Severe): Interferes with self-care activities of daily living.
-
Grade 4 (Life-threatening): Not applicable for paresthesia.
-
3. Documentation:
-
Record all instances of paresthesia in the study's adverse event log. Include details on the onset, duration, frequency, severity, and any actions taken.
Visualizations
Caption: Signaling pathway of Lesogaberan leading to therapeutic and adverse effects.
Caption: Workflow for a clinical trial comparing immediate vs. modified-release Lesogaberan.
References
- 1. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Lesogaberan hydrochloride dosage to avoid liver enzyme elevation
Welcome to the Technical Support Center for Lesogaberan (B1674770) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of Lesogaberan hydrochloride in experimental settings, with a specific focus on mitigating the risk of liver enzyme elevation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as AZD3355) is a potent and selective agonist for the GABA-B (gamma-aminobutyric acid, type B) receptor.[1] Its primary mechanism of action involves mimicking the effect of the endogenous neurotransmitter GABA at this receptor, which is involved in various physiological processes. Lesogaberan was initially developed for the treatment of gastroesophageal reflux disease (GERD).[2]
Q2: Has liver enzyme elevation been observed with this compound in clinical trials?
A2: Yes, mild and reversible increases in liver enzymes have been reported in a small percentage of subjects (<2%) in some clinical studies.[3] These elevations were generally transient and resolved after discontinuation of the drug.[3]
Q3: At what doses were these liver enzyme elevations observed?
A3: The observation of altered liver function enzymes was noted in a clinical trial at a dose of 240 mg twice daily.[2] In five Phase 2 clinical studies with oral doses of up to 240mg twice daily for four weeks, mild increases in liver enzymes were seen in a small number of subjects.[3]
Q4: What is the known pharmacokinetic profile of Lesogaberan?
A4: Lesogaberan is rapidly absorbed after oral administration, with maximum plasma concentrations reached within 1-2 hours.[4] The majority of the drug is eliminated through metabolism, and its metabolites are primarily excreted in the urine.[4][5] The terminal half-life is between 11 and 13 hours.[4]
Q5: What is the current understanding of the mechanism behind Lesogaberan-induced liver enzyme elevation?
A5: The exact mechanism is not well understood and appears to be idiosyncratic, meaning it occurs in a small subset of individuals and is not directly predictable from the drug's primary pharmacology.[6][7] General mechanisms for idiosyncratic drug-induced liver injury (DILI) often involve the formation of reactive metabolites or an immune-mediated response.[8][9][10] However, preclinical toxicity studies in rats and mice did not show any hepatic effects.[3]
Troubleshooting Guide: Managing Elevated Liver Enzymes
If you observe an unexpected elevation in liver enzymes (e.g., ALT, AST, ALP, or bilirubin) during your experiments with this compound, follow these steps:
Step 1: Immediate Actions
-
Confirm the Finding: Repeat the liver function tests on a new sample to rule out experimental error.
-
Pause Dosing: Temporarily suspend the administration of this compound to the affected animal(s) or cell cultures.
-
Review Experimental Protocol: Carefully examine your protocol for any potential confounding factors, such as contamination, vehicle effects, or errors in dose calculation.
Step 2: Data Collection and Analysis
-
Quantify the Elevation: Determine the magnitude of the enzyme elevation relative to baseline and to the upper limit of normal (ULN) for the specific animal model or cell type.
-
Assess Other Indicators of Liver Injury: Evaluate other markers of liver function, such as total bilirubin (B190676), albumin, and prothrombin time, if applicable to your model.
-
Histopathological Analysis: If feasible, collect liver tissue for histopathological examination to identify the nature and extent of any cellular damage.
Step 3: Investigation and Reporting
-
Dose-Response Relationship: If multiple dose groups are included in your study, analyze the incidence and severity of liver enzyme elevations across the different doses to assess for a dose-dependent effect.
-
Temporal Relationship: Document the time course of the enzyme elevations in relation to the initiation and cessation of Lesogaberan administration.
-
Consult Literature: Review available literature on drug-induced liver injury and GABA-B agonists for any similar findings or proposed mechanisms.
Data Presentation
Table 1: Summary of Clinical Observations of Liver Enzyme Elevation with Lesogaberan
| Dose | Study Phase | Duration | Incidence of Elevated Liver Enzymes | Severity | Outcome | Reference |
| Up to 240mg BID | Phase 2 | 4 weeks | <2% of subjects in two studies | Mild | Resolved after treatment cessation | [3] |
| 60, 120, 180, 240 mg BID | Phase 2b | 4 weeks | Six patients receiving Lesogaberan (specific doses for these patients not detailed) | Not specified | Reversible | [2] |
Experimental Protocols
Protocol 1: Monitoring Liver Function in Preclinical Models
-
Baseline Measurement: Prior to the first administration of this compound, collect blood samples to establish baseline levels of key liver enzymes (ALT, AST, ALP) and bilirubin.
-
Regular Monitoring: Collect blood samples at regular intervals throughout the study period (e.g., weekly for short-term studies, monthly for long-term studies). Increase the frequency of monitoring if higher doses are used.
-
End-of-Study Analysis: At the termination of the study, perform a final panel of liver function tests.
-
Sample Processing: Process blood samples according to standard laboratory procedures to obtain serum or plasma for analysis.
-
Biochemical Analysis: Use validated commercial assay kits for the quantitative determination of ALT, AST, ALP, and bilirubin concentrations.
-
Data Interpretation: Compare the measured enzyme levels to baseline values and to established reference ranges for the species and strain being used. An elevation of >3x the upper limit of normal (ULN) for ALT is often considered a threshold for potential concern in preclinical studies.
Protocol 2: In Vitro Hepatotoxicity Assessment
-
Cell Culture: Culture primary hepatocytes or a suitable hepatic cell line (e.g., HepG2) in appropriate media.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, including a vehicle control. Include a known hepatotoxin (e.g., acetaminophen) as a positive control.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method, such as the MTT or LDH release assay.
-
Liver Enzyme Measurement: Collect the cell culture supernatant to measure the activity of released ALT and AST using commercially available kits.
-
Data Analysis: Calculate the percentage of cell viability and the fold-change in enzyme activity relative to the vehicle control. Determine the EC50 for cytotoxicity.
Visualizations
Caption: Hypothesized signaling pathway for idiosyncratic drug-induced liver injury.
Caption: Troubleshooting workflow for elevated liver enzymes.
Caption: Logical relationship between dosage and potential hepatotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 4. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of idiosyncratic drug induced liver injury (DILI): unresolved basic issues - Teschke - Annals of Translational Medicine [atm.amegroups.org]
- 8. Mechanisms of idiosyncratic drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jctres.com [jctres.com]
Lesogaberan Hydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of lesogaberan (B1674770) hydrochloride (AZD3355) observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of lesogaberan in preclinical models?
A1: Preclinical studies have identified several off-target effects of lesogaberan. These include a dose-dependent diuretic effect observed in rats, as well as reductions in body weight and food consumption.[1] In a murine model of non-alcoholic steatohepatitis (NASH), lesogaberan administration was associated with a significant decrease in body weight at a dose of 30 mg/kg.[2] However, this was not attributed to toxicity, as no significant differences in food or water intake were observed.[2]
Q2: Have any off-target binding activities been reported for lesogaberan?
A2: Lesogaberan is a selective GABA-B receptor agonist.[1] Publicly available preclinical safety pharmacology data does not provide a comprehensive screening panel against a wide range of off-target receptors and enzymes. However, its selectivity for the GABA-B receptor over the GABA-A receptor has been quantified to be greater than 600-fold.
Q3: What effects has lesogaberan shown on liver function in preclinical models?
A3: Preclinical studies of up to 12 months in rats and mice indicated no hepatic effects.[1] In a murine model of NASH, lesogaberan treatment led to a significant reduction in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, suggesting a hepatoprotective effect in this disease model.[2] This is in contrast to observations in human clinical trials where mild and reversible increases in liver enzymes were seen in a small percentage of patients.[1][3]
Q4: What is the mechanism behind the diuretic effect of lesogaberan observed in rats?
A4: The precise mechanism for the diuretic effect of lesogaberan in rats has not been fully elucidated in the available literature. This effect has been noted as a dose-dependent response in this species.[1]
Troubleshooting Guide
Unexpected Phenotypes in Preclinical Models
| Observed Issue | Potential Cause | Troubleshooting/Investigative Steps |
| Significant weight loss in rodents. | On-target GABA-B mediated effect on metabolism or off-target effect. | - Monitor food and water intake to distinguish from anorexia.[2] - Conduct pair-feeding studies to control for reduced food intake. - Analyze metabolic parameters (e.g., energy expenditure, respiratory exchange ratio). |
| Increased urine output in rats. | Known diuretic effect of lesogaberan in this species.[1] | - Quantify urine volume and electrolyte excretion to characterize the diuretic effect. - Monitor hydration status and kidney function markers (e.g., BUN, creatinine). |
| Altered liver enzyme levels. | Species-specific metabolic differences or underlying pathology in the animal model. | - Note the discrepancy between preclinical findings (no hepatic effect) and human data (mild enzyme elevation).[1] - In disease models like NASH, lesogaberan may lower elevated liver enzymes.[2] - Perform histopathological analysis of liver tissue. |
Quantitative Data Summary
Table 1: Effect of Lesogaberan on Body Weight in a Murine NASH Model
| Treatment Group | Dose (mg/kg) | Change in Body Weight | Reference |
| Vehicle | - | - | [2] |
| Lesogaberan | 10 | No significant change | [2] |
| Lesogaberan | 30 | Significant decrease | [2] |
Table 2: Effect of Lesogaberan on Liver Enzymes in a Murine NASH Model
| Treatment Group | Dose (mg/kg) | Serum ALT | Serum AST | Reference |
| Vehicle | - | Elevated | Elevated | [2] |
| Lesogaberan | 30 | Significantly reduced | Significantly reduced | [2] |
Experimental Protocols
Murine Model of Non-Alcoholic Steatohepatitis (NASH)
-
Model: A model that closely mimics human NASH was established in mice through a 12 or 24-week high-fat, high-fructose, high-cholesterol ("Western") diet combined with low-dose carbon tetrachloride (CCl4) administration.[2]
-
Treatment: Lesogaberan was administered to these mice at doses of 10 mg/kg and 30 mg/kg.[2]
-
Endpoints:
In Vitro Assessment of Antifibrotic Effects
-
Cell Lines:
-
Treatment: Cells were treated with lesogaberan at concentrations of 30 nM and 100 nM for 48 and 72 hours.[2]
-
Endpoints:
Visualizations
Caption: On-target signaling pathway of lesogaberan via the GABA-B receptor.
Caption: Off-target effect of lesogaberan on hepatic stellate cells in a preclinical NASH model.
References
- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Lesogaberan hydrochloride degradation in acidic pH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesogaberan (B1674770) hydrochloride. The information provided is intended to assist in troubleshooting degradation issues encountered during experimental procedures, particularly in acidic environments.
Frequently Asked Questions (FAQs)
Q1: My Lesogaberan hydrochloride solution appears cloudy after preparation. What could be the cause?
A1: Cloudiness in your this compound solution can be attributed to several factors:
-
Solubility Issues: While this compound is the more stable salt form, its solubility can be influenced by the solvent system and pH. Ensure you are using an appropriate solvent and that the pH of your solution is within a range that favors solubility. For in vivo studies, co-solvents such as DMSO, PEG300, and Tween-80 are often used to achieve a clear solution.[1]
-
Precipitation: If the concentration of this compound exceeds its solubility limit in the chosen solvent system, precipitation can occur. It is recommended to prepare fresh solutions and use them promptly.[1] If precipitation is observed, gentle heating and/or sonication may aid in dissolution.[1]
-
Interaction with Excipients: Certain excipients may interact with this compound, leading to the formation of insoluble complexes. Review the compatibility of all components in your formulation.
Q2: I am observing a loss of potency in my this compound formulation over a short period. What are the likely reasons?
A2: A rapid loss of potency can indicate chemical degradation. Key factors to consider include:
-
pH of the Formulation: Lesogaberan, like other GABA analogues, may be susceptible to degradation in highly acidic or alkaline conditions. The free form of Lesogaberan is known to be prone to instability.[2] While the hydrochloride salt is more stable, extreme pH values should be avoided.
-
Storage Conditions: Ensure that this compound, both in solid form and in solution, is stored under the recommended conditions. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (under nitrogen, away from moisture) is advised.[3]
Q3: What are the potential degradation pathways for Lesogaberan in an acidic medium?
A3: Based on the chemical structure of Lesogaberan (a γ-amino acid analogue) and the known degradation pathways of similar compounds like Gabapentin, a likely degradation pathway in acidic conditions is intramolecular cyclization. This reaction would involve the amino group attacking the phosphinic acid moiety, leading to the formation of a cyclic lactam-like structure and the elimination of water.
Troubleshooting Guide: Degradation in Acidic pH
This guide provides a structured approach to identifying and resolving issues related to the degradation of this compound in acidic environments.
Problem: Unexpected Peaks Observed During HPLC Analysis of an Acidic Formulation
Possible Cause 1: Acid-Catalyzed Degradation
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the unexpected peaks and compare them to the expected mass of potential degradation products, such as the cyclized lactam form.
-
Perform a Forced Degradation Study: Conduct a controlled experiment to confirm that the degradation is acid-induced. This will also help in developing a stability-indicating analytical method. (See Experimental Protocols section for a detailed procedure).
-
pH Adjustment: Evaluate the stability of this compound across a range of acidic pH values (e.g., pH 2 to 6) to identify a more stable pH for your formulation. Studies on the similar compound Gabapentin have shown that degradation is minimal around pH 6.0.[4]
-
Possible Cause 2: Interaction with Acidic Excipients
-
Troubleshooting Steps:
-
Excipient Compatibility Study: Prepare binary mixtures of this compound with each acidic excipient in your formulation. Store these mixtures under stressed conditions (e.g., elevated temperature and humidity) and analyze for the appearance of new peaks.
-
Select Alternative Excipients: If an incompatibility is identified, consider replacing the problematic excipient with a non-acidic or less reactive alternative.
-
Data Presentation: Forced Degradation Study of this compound
The following table summarizes hypothetical quantitative data from a forced degradation study, illustrating the expected percentage of degradation under various stress conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Lesogaberan Remaining | % Degradation Product 1 (e.g., Lactam) |
| 0.1 M HCl | 24 | 60 | 85.2 | 14.1 |
| 0.1 M HCl | 48 | 60 | 72.5 | 26.8 |
| pH 4.0 Buffer | 48 | 60 | 98.1 | 1.2 |
| 0.01 M NaOH | 24 | 60 | 90.7 | 8.9 |
| 3% H₂O₂ | 24 | 25 | 95.3 | 4.2 |
| Thermal (Solid) | 48 | 80 | 99.5 | <0.5 |
| Photolytic | 24 | 25 | 99.2 | <0.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.01 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH 4.0 buffer
-
HPLC grade water, acetonitrile, and methanol
-
HPLC system with UV or Mass Spectrometric detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 48 hours. Take samples at 0, 24, and 48 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.01 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Take samples at 0 and 24 hours. Neutralize with 0.01 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in water) to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Mass Spectrometry (for peak identification)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: GABAB Receptor Signaling Pathway Activated by Lesogaberan.
Caption: Experimental Workflow for Forced Degradation Study.
References
- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 2. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Development of Modified-Release Formulations for AZD3355
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modified-release (MR) formulations of AZD3355 (Lesogaberan).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when developing a modified-release formulation for a rapidly absorbed drug like AZD3355?
A1: AZD3355 is known to be rapidly and extensively absorbed from the gastrointestinal tract.[1] The main challenges in developing an MR formulation for such a drug include:
-
Controlling the initial burst release: A significant portion of the drug may be released immediately, leading to a high initial plasma concentration (Cmax) that mimics an immediate-release profile. This can negate the benefits of an MR formulation.
-
Maintaining therapeutic concentrations: After the initial phase, the formulation must consistently release the drug at a rate that maintains plasma levels within the therapeutic window for an extended period.
-
Food effect variability: The presence of food can alter gastrointestinal transit times and pH, potentially affecting the release profile of the MR formulation. Food effect studies are crucial to assess this variability.
-
In vitro-in vivo correlation (IVIVC): Establishing a reliable IVIVC can be difficult.[2][3] In vitro dissolution results may not accurately predict the in vivo pharmacokinetic profile, especially for drugs with complex absorption characteristics.[1][2]
Q2: Which modified-release technologies are most suitable for AZD3355?
A2: The choice of technology depends on the desired release profile. For AZD3355, promising approaches could include:
-
Matrix Systems: Incorporating AZD3355 into a hydrophilic or hydrophobic polymer matrix is a common and cost-effective method for achieving sustained release. The drug is released as the polymer swells or erodes.
-
Coated Multiparticulates: Drug-layered pellets or granules can be coated with a release-controlling polymer. This approach can offer a more predictable release profile and reduce the risk of dose dumping compared to monolithic tablets.
-
Osmotic Release Systems: These systems provide a zero-order release rate, which is ideal for maintaining constant drug levels. However, they are more complex and expensive to manufacture.
Q3: How do I select appropriate excipients for an AZD3355 MR formulation?
A3: Excipient selection is critical for controlling drug release. Key considerations include:
-
Release-Controlling Polymers: The type and viscosity grade of polymers (e.g., HPMC, ethylcellulose) will dictate the drug release rate.
-
Solubilizers: Although AZD3355 has good solubility, the use of solubilizers might be necessary depending on the polymer matrix chosen to ensure complete drug release.
-
Compatibility: All excipients must be compatible with AZD3355 to prevent degradation of the active pharmaceutical ingredient (API).
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles Batch-to-Batch
| Potential Root Cause | Troubleshooting Steps |
| Variability in Raw Materials | 1. Verify the physical properties (e.g., particle size, viscosity) of the incoming release-controlling polymer and API for each batch. 2. Ensure consistent sourcing of all critical excipients. |
| Manufacturing Process Deviations | 1. Review critical process parameters (CPPs) such as compression force, coating thickness, and drying times.[4] 2. Implement in-process controls (IPCs) to monitor these parameters in real-time. |
| Dissolution Method Issues | 1. Ensure the dissolution apparatus is properly calibrated and that the method is robust. 2. Check for issues with the dissolution medium preparation, such as incorrect pH or inadequate degassing. |
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
| Potential Root Cause | Troubleshooting Steps |
| Inappropriate Dissolution Method | 1. The dissolution method may not be biorelevant. Experiment with different media (e.g., simulated gastric and intestinal fluids) and apparatus settings to better mimic in vivo conditions. |
| Complex In Vivo Absorption | 1. AZD3355's absorption may be region-dependent in the GI tract. Consider developing a multi-stage dissolution method to reflect this. 2. Utilize physiologically based pharmacokinetic (PBPK) modeling to better understand the factors influencing absorption. |
| Formulation-Related Factors | 1. The release mechanism of the formulation in vivo may differ from in vitro. For example, the effect of GI motility on a matrix tablet's erosion. 2. Evaluate different formulation strategies (e.g., multiparticulates vs. monolithic tablets) which may yield a better IVIVC. |
Issue 3: Dose Dumping or Unintended Rapid Release
| Potential Root Cause | Troubleshooting Steps |
| Formulation Integrity Failure | 1. For coated formulations, inspect for cracks or imperfections in the coating. Optimize coating parameters to ensure a uniform and robust film. 2. For matrix tablets, assess the impact of high-fat meals, as this can sometimes lead to accelerated release ("food effect dose dumping"). |
| Interaction with Alcohol | 1. Investigate the potential for alcohol-induced dose dumping, where the presence of alcohol can cause a rapid release of the drug from the formulation. Conduct in vitro dissolution studies with alcohol-containing media. |
| Incorrect Polymer Choice | 1. The chosen release-controlling polymer may not be robust enough. Consider using a higher viscosity grade or a combination of polymers to better control the initial drug release. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of an immediate-release oral formulation of AZD3355 in healthy male subjects.[1] This data is essential for setting the target product profile (TPP) for a modified-release formulation.
| Parameter | Oral Administration (100 mg) | Intravenous Administration (20 mg) |
| Tmax (Time to Peak Concentration) | 1-2 hours | N/A |
| Terminal Half-Life (t1/2) | 11-13 hours | 11-13 hours |
| Bioavailability | High | N/A |
| Primary Route of Excretion | Renal (approx. 84% of dose) | Renal (approx. 84% of dose) |
| Renal Clearance of Total Clearance | ~22% | ~22% |
Experimental Protocols
Protocol 1: Development of a Hydrophilic Matrix Tablet for AZD3355
-
Blending: Blend AZD3355 with a hydrophilic polymer (e.g., HPMC K100M), a filler (e.g., microcrystalline cellulose), and a lubricant (e.g., magnesium stearate).
-
Granulation (Optional): If flow properties are poor, perform wet or dry granulation.
-
Compression: Compress the blend into tablets using a rotary tablet press. Critical parameters to control are tablet hardness and weight.
-
In Vitro Dissolution Testing:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 900 mL of pH 6.8 phosphate (B84403) buffer.
-
Paddle Speed: 50 RPM.
-
Sampling Times: 1, 2, 4, 8, 12, and 24 hours.
-
Analysis: Use a validated HPLC method to determine the concentration of AZD3355 at each time point.
-
Protocol 2: In Vitro-In Vivo Correlation (IVIVC) Study Design
-
Formulation Development: Develop at least three formulations of AZD3355 with different release rates (e.g., fast, medium, slow).
-
In Vitro Characterization: Perform dissolution testing on all three formulations as described in Protocol 1.
-
In Vivo Pharmacokinetic Study:
-
Design: Conduct a three-way crossover study in healthy volunteers.
-
Dosing: Administer each of the three formulations.
-
Sampling: Collect blood samples at predetermined time points over 48-72 hours.
-
Analysis: Analyze plasma samples for AZD3355 concentration.
-
-
Data Analysis:
-
Use deconvolution methods to calculate the in vivo absorption profile for each formulation.
-
Plot the percentage of drug absorbed in vivo against the percentage of drug dissolved in vitro.
-
Establish a mathematical model to correlate the in vitro and in vivo data.
-
Visualizations
Caption: Workflow for the development of a modified-release formulation.
Caption: Proposed signaling pathway for AZD3355 in NASH treatment.
References
Overcoming poor UV absorbance in Lesogaberan HPLC analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Lesogaberan (B1674770), particularly focusing on overcoming its poor UV absorbance.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very low or no UV signal for Lesogaberan in my HPLC analysis?
A1: Lesogaberan, a GABA analog, lacks a significant chromophore in its chemical structure. Chromophores are parts of a molecule that absorb ultraviolet or visible light. Without a strong chromophore, Lesogaberan exhibits very poor UV absorbance, leading to low sensitivity or an inability to detect the compound using standard HPLC-UV methods.
Q2: What are the primary strategies to overcome the poor UV absorbance of Lesogaberan?
A2: There are two main strategies to effectively analyze compounds with poor UV absorbance like Lesogaberan:
-
Derivatization: This involves a chemical reaction to attach a "tag" with a strong chromophore or fluorophore to the Lesogaberan molecule. This can be done either before the sample is injected into the HPLC (pre-column derivatization) or after the compound has been separated by the column but before detection (post-column derivatization).
-
Alternative Detection Methods: Employing HPLC detectors that do not rely on UV absorbance. Universal or near-universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index Detectors (RID) are suitable alternatives. Mass Spectrometry (MS) is also a highly sensitive and specific detection method.
Q3: What should I consider when choosing a derivatization reagent for Lesogaberan?
A3: Lesogaberan has a primary amine group which is the primary target for derivatization. When selecting a reagent, consider the following:
-
Reactivity: The reagent should react specifically and completely with the primary amine of Lesogaberan under mild conditions.
-
Stability: The resulting derivative should be stable throughout the HPLC analysis.
-
Detectability: The attached tag should have a high molar absorptivity (for UV detection) or be fluorescent to ensure high sensitivity.
-
Chromatography: The derivatization should ideally improve the chromatographic properties of Lesogaberan, such as retention and peak shape.
-
Common Reagents: Reagents like Dansyl Chloride, 2,4-Dinitrofluorobenzene (DNFB), and o-Phthalaldehyde (OPA) are commonly used for derivatizing primary amines.
Q4: Can I use a standard C18 column for Lesogaberan analysis?
A4: Lesogaberan is a polar molecule. While a C18 column can be used, especially after derivatization which increases hydrophobicity, you might encounter challenges with retention (the compound may elute very early). To improve retention of the underivatized molecule, you could consider using a polar-embedded C18 column, a HILIC (Hydrophilic Interaction Liquid Chromatography) column, or employing ion-pair chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No peak or very small peak for Lesogaberan with UV detector | Lesogaberan lacks a strong UV chromophore. | 1. Confirm Wavelength: Ensure the UV detector is set to a low wavelength (e.g., 200-210 nm) where Lesogaberan might have some minimal absorbance. 2. Increase Concentration: Inject a much higher concentration of your standard to see if a small peak is detectable. 3. Implement Derivatization: Use a pre-column derivatization method to attach a UV-active tag (see Experimental Protocol 1). 4. Use an Alternative Detector: Switch to a more suitable detector like ELSD, CAD, or MS (see Experimental Protocols 2 & 3). |
| Poor peak shape (tailing or fronting) | 1. Secondary Interactions: The amine group of Lesogaberan can interact with residual silanols on the silica-based column packing. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. | 1. Mobile Phase Modifier: Add a competing amine like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1%) to block active silanol (B1196071) groups. 2. Use a Modern Column: Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions. 3. Reduce Injection Volume/Concentration: Dilute your sample. 4. Adjust pH: Buffer the mobile phase to a pH that ensures a consistent ionization state of Lesogaberan (e.g., pH 3-4). |
| Inconsistent peak areas or retention times | 1. Incomplete Derivatization: The derivatization reaction is not going to completion or is not reproducible. 2. Unstable Derivative: The derivatized product is degrading. 3. System Instability: Issues with the HPLC pump, injector, or column temperature. | 1. Optimize Derivatization: Re-evaluate the derivatization reaction conditions (reagent concentration, pH, temperature, and time) to ensure it is complete and reproducible. 2. Analyze Promptly: Analyze derivatized samples as soon as possible. 3. Perform System Suitability: Check the performance of your HPLC system with a stable, known compound to ensure it is functioning correctly. |
| Extraneous peaks in the chromatogram | 1. Excess Derivatization Reagent: The derivatization reagent itself or its by-products are being detected. 2. Sample Matrix Interference: Other components in your sample are reacting with the derivatization reagent or are being detected by the alternative detector. | 1. Optimize Reagent Concentration: Use the minimum amount of derivatization reagent necessary for complete reaction. 2. Incorporate a Quenching Step: Add a small molecule to react with the excess reagent after the primary reaction is complete. 3. Improve Sample Preparation: Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to clean up your sample before derivatization and analysis. |
Experimental Protocols
Experimental Protocol 1: Pre-Column Derivatization with Dansyl Chloride and UV/Fluorescence Detection
This protocol is a general guideline for the derivatization of Lesogaberan's primary amine with Dansyl Chloride, which allows for sensitive detection by either UV or fluorescence detectors.
1. Reagents and Materials:
-
Lesogaberan standard and samples
-
Dansyl Chloride solution: 1 mg/mL in acetone
-
Sodium bicarbonate buffer: 0.1 M, pH 9.5
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid
2. Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of the Lesogaberan standard or sample solution with 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.
-
Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, allow the mixture to cool to room temperature.
-
Add 100 µL of a quenching reagent (e.g., a solution of a primary amine like glycine) to react with excess Dansyl Chloride, if necessary.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC.
3. Suggested HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 30% B
-
22-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm or 340 nm
-
Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm
Experimental Protocol 2: Analysis using Charged Aerosol Detector (CAD)
CAD is a universal detector that measures charge imparted to aerosol particles of the analyte and is well-suited for non-volatile compounds like Lesogaberan.[1][2][3][4][5]
1. Reagents and Materials:
-
Lesogaberan standard and samples
-
Volatile mobile phase components (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
2. Suggested HPLC Conditions:
-
Column: C18 or HILIC, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: (To be optimized based on the column)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-50 µL
-
Column Temperature: 35°C
-
CAD Settings:
-
Nebulizer Temperature: 35°C
-
Evaporation Temperature: To be optimized
-
Gas (Nitrogen) Pressure: 35 psi
-
Experimental Protocol 3: Analysis using Evaporative Light Scattering Detector (ELSD)
ELSD is another universal detector that is suitable for non-volatile analytes and is compatible with gradient elution.[6][7][8][9]
1. Reagents and Materials:
-
Lesogaberan standard and samples
-
Volatile mobile phase components
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
2. Suggested HPLC Conditions:
-
Column: C18 or HILIC, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: (To be optimized based on the column)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-50 µL
-
Column Temperature: 40°C
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Drift Tube Temperature: 60°C
-
Gas (Nitrogen) Flow: 1.5 L/min
-
Data Presentation
Table 1: Comparison of Detection Methods for Poorly UV-Absorbing Compounds
| Detector | Principle | Pros | Cons | Typical LOD/LOQ |
| UV-Vis with Derivatization | Measures absorbance of light by the derivatized analyte. | High sensitivity with appropriate derivatizing agent; widely available. | Requires additional sample preparation steps; potential for incomplete reactions and interference from excess reagent. | Low ng/mL to µg/mL |
| Fluorescence with Derivatization | Measures light emitted by the fluorescent derivative. | Extremely sensitive and selective. | Not all compounds can be derivatized to be fluorescent; potential for quenching. | pg/mL to low ng/mL |
| Charged Aerosol Detector (CAD) | Measures charge of aerosolized analyte particles.[1][3] | Universal for non-volatile analytes; good sensitivity and dynamic range; gradient compatible.[2] | Non-linear response may require curve fitting for calibration; requires volatile mobile phases.[3] | Low ng on column |
| Evaporative Light Scattering Detector (ELSD) | Measures light scattered by aerosolized analyte particles.[6][7] | Universal for non-volatile analytes; gradient compatible; relatively low cost.[8] | Non-linear response; lower sensitivity compared to CAD and MS.[9] | Mid to high ng on column |
| Refractive Index Detector (RID) | Measures the difference in refractive index between the mobile phase and the eluting analyte. | Universal detector. | Not compatible with gradient elution; sensitive to temperature and pressure fluctuations; relatively low sensitivity. | µg on column |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Highly sensitive and selective; provides structural information. | Higher cost and complexity; requires volatile mobile phases; potential for ion suppression. | pg/mL to low ng/mL |
Mandatory Visualizations
Caption: Workflow for pre-column derivatization of Lesogaberan.
Caption: Decision tree for selecting an appropriate HPLC detector.
References
- 1. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lesogaberan - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean [foodandnutritionjournal.org]
- 6. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Lesogaberan-Induced Weight Loss in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lesogaberan (B1674770) (AZD3355) in animal studies and observing effects on body weight.
Frequently Asked Questions (FAQs)
Q1: What is lesogaberan and what is its primary mechanism of action?
A1: Lesogaberan (also known as AZD3355) is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1] It was initially developed for the treatment of gastroesophageal reflux disease (GERD). As a GABA-B receptor agonist, it mimics the action of the endogenous inhibitory neurotransmitter GABA.
Q2: Has lesogaberan been observed to cause weight loss in animal studies?
A2: Yes, preclinical studies have indicated that lesogaberan can induce a decrease in body weight. AstraZeneca, the developer of the compound, has stated that preclinical studies of up to 12-month duration in rats and mice have shown that lesogaberan induced decreased body weight and decreased food consumption.[1] A study investigating the repositioning of lesogaberan for non-alcoholic steatohepatitis (NASH) also reported significant body weight reduction in mice treated with lesogaberan.[2]
Q3: What is the proposed mechanism for lesogaberan-induced weight loss?
A3: The exact mechanism is not fully elucidated in the available literature. The observed decrease in food consumption suggests an effect on appetite regulation.[1] GABAergic signaling is known to play a role in the complex neural circuits of the hypothalamus that control appetite and energy homeostasis.[3] Additionally, studies with other GABA-B receptor agonists suggest a potential for increased energy expenditure.
Q4: What are the known side effects of lesogaberan in animal studies?
A4: Preclinical studies have noted a dose-dependent diuretic effect in rats.[1] While extensive public data on other specific side effects in animal weight loss studies is limited, general side effects of GABA-B receptor agonists can include central nervous system depression.
Troubleshooting Guide: Managing Lesogaberan-Induced Weight Loss
This guide addresses specific issues that researchers may encounter during animal studies with lesogaberan.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid or Excessive Weight Loss (>20% of baseline) | - High dose of lesogaberan- Significant reduction in food and/or water intake- Dehydration (especially in rats due to diuretic effect)[1]- General malaise or toxicity | 1. Immediate Action: Temporarily suspend dosing and provide supportive care (e.g., palatable, high-energy food, hydration support).2. Dose Adjustment: Consider reducing the dose of lesogaberan in future cohorts.3. Monitor Food and Water Intake: Quantify daily food and water consumption to determine if weight loss is primarily due to reduced intake.4. Hydration Status: Closely monitor for signs of dehydration (e.g., skin tenting, reduced urine output) and provide supplemental hydration if necessary.5. Veterinary Consultation: Consult with a veterinarian to rule out other causes of weight loss and for guidance on supportive care. |
| Decreased Food Intake (Anorexia) | - Appetite suppression due to GABA-B receptor agonism- General malaise | 1. Dietary Enrichment: Provide highly palatable and energy-dense food to encourage eating.2. Scheduled Feeding: Implement a scheduled feeding protocol to closely monitor intake.3. Environmental Enrichment: Ensure a stress-free environment, as stress can exacerbate anorexia.4. Dose-Response Assessment: Determine if the anorectic effect is dose-dependent and identify a dose with the desired therapeutic effect and minimal impact on food intake. |
| Variability in Weight Loss Between Animals | - Individual differences in metabolism and sensitivity to lesogaberan- Inconsistent dosing or food access | 1. Standardize Procedures: Ensure consistent dosing techniques and equal access to food and water for all animals.2. Increase Sample Size: A larger cohort may be necessary to account for individual variability.3. Baseline Monitoring: Establish a stable baseline of body weight and food intake before initiating treatment to identify any pre-existing differences. |
| Confounding Diuretic Effect (in rats) | - Lesogaberan's known diuretic effect in rats can contribute to weight loss that is not due to fat mass reduction.[1] | 1. Body Composition Analysis: Utilize techniques such as DEXA scans to differentiate between loss of fat mass, lean mass, and water.2. Hydration Monitoring: Ensure adequate access to water and monitor hydration status closely. |
Data Presentation
Table 1: Summary of Lesogaberan's Effect on Body Weight in a Murine NASH Model
| Species/Strain | Dose of Lesogaberan | Duration of Treatment | Effect on Body Weight | Effect on Food/Water Intake | Source |
| Mouse (C57BL/6J) | 30 mg/kg | 12 weeks | Significantly reduced body weight in both male and female mice | No significant differences in diet or sugar water intake observed | [2] |
Note: This data is from a study focused on NASH, not primarily on obesity. The weight loss was a noted effect.
Experimental Protocols
Key Experiment: In Vivo Assessment of Lesogaberan's Effect on Body Weight in a Murine Model (Adapted from a NASH Study)
This protocol is adapted from a study where lesogaberan was administered to mice with diet-induced non-alcoholic steatohepatitis.[2]
-
Animal Model: Male and female C57BL/6J mice.
-
Diet-Induced Obesity (if applicable): For obesity studies, animals would typically be fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce an obese phenotype prior to drug administration.
-
Acclimatization: Animals are acclimatized to the housing conditions and diet for at least one week before the start of the experiment.
-
Grouping: Animals are randomized into vehicle control and lesogaberan treatment groups.
-
Drug Formulation and Administration:
-
Vehicle: 0.5% Methylcellulose.
-
Lesogaberan: Suspended in the vehicle at the desired concentration (e.g., for a 30 mg/kg dose).
-
Administration: Administered orally (e.g., by gavage) once daily.
-
-
Monitoring:
-
Body Weight: Measured daily or weekly.
-
Food and Water Intake: Measured daily.
-
Clinical Observations: Animals are observed daily for any signs of toxicity or distress.
-
-
Duration: The study duration can vary. The cited study administered the drug for 12 weeks.[2]
-
Endpoint Analysis: At the end of the study, further analysis such as body composition (DEXA) and collection of tissues for histological or molecular analysis can be performed.
Mandatory Visualizations
Signaling Pathway
Caption: GABA-B Receptor Signaling Pathway
Experimental Workflow
Caption: In Vivo Study Workflow
Logical Relationship: Troubleshooting Weight Loss
Caption: Troubleshooting Logic Flow
References
- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. Frontiers | Synergistic effects of peripheral GABA and GABA-transaminase inhibitory drugs on food intake control and weight loss in high-fat diet-induced obese mice [frontiersin.org]
Technical Support Center: Heterogeneity in Response to Lesogaberan in Human Liver Slice Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering heterogeneity in the response to Lesogaberan (B1674770) using human liver slice models.
Troubleshooting Guides
Issue 1: High Variability in Lesogaberan Efficacy Between Different Donor Liver Slices
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms in GABA-B Receptors: Variations in the gene encoding the GABA-B receptor can alter Lesogaberan's binding affinity and signaling. | 1. Genotyping: If feasible, genotype donor tissue for known polymorphisms in GABA-B receptor subunits. 2. Stratify Data: Analyze data based on genotype to identify response correlations. 3. Functional Assays: Perform receptor binding assays on membrane preparations from donor slices to determine Lesogaberan's affinity (Kd) and receptor density (Bmax). |
| Differential Expression of GABA-B Receptors: The abundance of GABA-B receptors can vary significantly between individuals.[1][2] | 1. qRT-PCR: Quantify GABA-B receptor subunit mRNA levels in liver slices from different donors.[1] 2. Western Blot/Immunohistochemistry: Assess GABA-B receptor protein expression to correlate with functional responses. |
| Inter-individual Differences in Drug Metabolism: Genetic polymorphisms in drug-metabolizing enzymes (e.g., Cytochrome P450s) and transporters can lead to varied rates of Lesogaberan metabolism and clearance.[3][4][5][6] | 1. Metabolite Profiling: Use LC-MS/MS to quantify Lesogaberan and its metabolites in the culture medium over time. 2. Genotyping: Screen for common polymorphisms in key drug-metabolizing enzymes. 3. Enzyme Activity Assays: Measure the activity of specific CYP enzymes in liver slice homogenates. |
| Donor-Specific Factors: Age, sex, disease state (e.g., NASH, fibrosis), and medication history of the liver donor can all influence the experimental outcome.[3][5] | 1. Detailed Donor History: Obtain a comprehensive medical history for each donor. 2. Stratify by Demographics: Group and analyze data based on donor age, sex, and relevant clinical parameters. 3. Histological Assessment: Perform histological analysis (e.g., H&E staining) on a subset of slices to assess baseline liver health.[7] |
Issue 2: Inconsistent or Declining Viability of Liver Slices During the Experiment
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Slice Preparation and Culture Conditions: The viability of precision-cut liver slices (PCLS) is highly dependent on the preparation and culture technique.[7][8][9][10][11][12] | 1. Standardize Protocol: Ensure a consistent and optimized protocol for slice thickness (typically 250 µm), cutting speed, and handling.[7][8] 2. Oxygenation: Maintain adequate oxygenation (95% O2/5% CO2) during incubation.[9] 3. Culture System: Consider using culture inserts or a dynamic culture system to improve nutrient and oxygen exchange.[8][10] 4. Quality Control: Regularly assess slice viability using assays like ATP content or LDH leakage.[7][13] |
| Ischemia Time: Prolonged time between tissue procurement and slicing can lead to significant cell death.[9] | 1. Minimize Ischemia: Keep the time from surgical resection to slice preparation as short as possible, ideally under 30 minutes.[9] 2. Cold Chain: Transport the liver tissue in ice-cold preservation solution (e.g., IGL-1 or Williams' Medium E).[7][12] |
| Culture Medium Composition: The composition of the culture medium can impact the long-term health and metabolic capacity of the slices.[8][14] | 1. Medium Optimization: Test different supplemented media to find the optimal composition for maintaining liver slice function.[14] 2. Regular Medium Changes: Refresh the culture medium every 24 hours to replenish nutrients and remove waste products.[12] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Lesogaberan in the liver?
Lesogaberan is a potent and selective agonist for the GABA-B receptor.[15][16][17] In the liver, activation of GABA-B receptors has been shown to have hepatoprotective, anti-inflammatory, and antifibrotic effects.[18][19] It can downregulate profibrotic genes and proteins in hepatic stellate cells and reduce the expression of inflammatory markers.[18][20]
2. What are the known effects of Lesogaberan on liver enzymes in humans?
In clinical trials, a small percentage (<2%) of subjects treated with Lesogaberan showed mild and reversible increases in liver enzymes, such as alanine (B10760859) transaminase (ALT).[15][21] These elevations typically resolved after discontinuation of the drug.[15][21]
3. How can I quantify the metabolic activity in my liver slice experiments?
Metabolic activity can be assessed by measuring the formation of known metabolites of Lesogaberan over time using techniques like liquid chromatography-mass spectrometry (LC-MS). Additionally, general metabolic health can be monitored by measuring ATP levels, albumin and urea (B33335) secretion, and the activity of key drug-metabolizing enzymes like Cytochrome P450s.[10][13]
4. What are the key signaling pathways activated by Lesogaberan in hepatocytes?
Upon binding to the GABA-B receptor, Lesogaberan can initiate signaling cascades that may involve the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.[1] It can also activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[22] In the context of liver disease, Lesogaberan has been shown to impact pathways involving Myc, MAP, and ERK kinases.[18]
5. What is the expected duration of viability for human liver slices in culture?
With optimized culture conditions, human precision-cut liver slices can remain viable and functional for up to 15 days.[10] However, for drug metabolism studies, a shorter duration of 3 to 5 days is often used to ensure stable metabolic capacity.[11][14]
Data Presentation
Table 1: Hypothetical Heterogeneity in Lesogaberan-Induced Gene Expression in Human Liver Slices from Different Donors
| Gene | Donor 1 (Fold Change) | Donor 2 (Fold Change) | Donor 3 (Fold Change) |
| COL1A1 | -2.5 | -1.8 | -3.2 |
| α-SMA | -3.1 | -2.2 | -4.0 |
| TNF-α | -1.9 | -1.5 | -2.5 |
| GABA-B R1 | 1.2 | 1.1 | 1.3 |
Data represents hypothetical fold changes in mRNA expression after 48 hours of treatment with 10 µM Lesogaberan compared to vehicle control.
Table 2: Hypothetical Variability in Lesogaberan Metabolism in Human Liver Slices
| Donor ID | Lesogaberan Clearance (µL/min/mg) | Metabolite M1 Formation (pmol/min/mg) | Metabolite M2 Formation (pmol/min/mg) |
| Donor 1 | 15.2 | 25.8 | 8.1 |
| Donor 2 | 9.8 | 18.3 | 5.9 |
| Donor 3 | 21.5 | 35.1 | 11.4 |
Data represents hypothetical metabolic rates determined after 24 hours of incubation with 1 µM Lesogaberan.
Experimental Protocols
Protocol 1: Preparation and Culture of Human Precision-Cut Liver Slices (PCLS)
-
Tissue Acquisition: Obtain fresh human liver tissue from surgical resections in ice-cold IGL-1 preservation solution.[7] Minimize the time between resection and processing.[9]
-
Slicing: Use a vibratome or a Krumdieck tissue slicer to cut slices of 250 µm thickness in ice-cold Krebs-Henseleit buffer.[7][8][9]
-
Culture: Place individual slices in a 24-well plate with 1.5 mL of pre-warmed and oxygenated Williams' Medium E, supplemented with 10% FBS, L-glutamine, and antibiotics.[8] For extended culture, use porous membrane inserts.[8][10]
-
Incubation: Incubate at 37°C in a humidified atmosphere with 95% O2 and 5% CO2 on a rocking or orbital shaker to ensure adequate oxygen and nutrient exchange.[8][12]
-
Medium Refreshment: Replace the culture medium every 24 hours.[12]
Protocol 2: Assessment of Lesogaberan's Effect on Gene Expression by qRT-PCR
-
Treatment: After a pre-incubation period of 24 hours, treat the liver slices with Lesogaberan at the desired concentrations or a vehicle control.
-
RNA Extraction: At the end of the treatment period, harvest the slices and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for the target genes (e.g., COL1A1, α-SMA, TNF-α) and a housekeeping gene for normalization.[23]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualization
Caption: Lesogaberan Signaling Pathway in Hepatocytes.
References
- 1. GABA-B receptor activation inhibits the in vitro migration of malignant hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 4. Frontiers | A Critical Perspective on 3D Liver Models for Drug Metabolism and Toxicology Studies [frontiersin.org]
- 5. Factors Affecting Drug Metabolism Including Stereo Chemical Aspects | Pharmaguideline [pharmaguideline.com]
- 6. courses.washington.edu [courses.washington.edu]
- 7. Frontiers | Improved Precision-Cut Liver Slice Cultures for Testing Drug-Induced Liver Fibrosis [frontiersin.org]
- 8. Optimized and Simplified Technique for the Production and Culture of Precision-Cut Liver Slices [jove.com]
- 9. precisionary.com [precisionary.com]
- 10. A Preclinical Model of Human Liver Using Precision Cut Tissue Slice Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alspi.com [alspi.com]
- 12. organslices.com [organslices.com]
- 13. mdpi.com [mdpi.com]
- 14. Maintenance of drug metabolism and transport functions in human precision-cut liver slices during prolonged incubation for 5 days - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
- 20. The GABAB receptor inhibits activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Mouse precision-cut liver slices as an ex vivo model to study drug-induced cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Central Nervous System Side Effects: Lesogaberan vs. Baclofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (B1674770) and baclofen (B1667701), both agonists of the γ-aminobutyric acid type B (GABA-B) receptor, have been investigated for their therapeutic potential in conditions such as gastroesophageal reflux disease (GERD). While sharing a common mechanism of action, their distinct pharmacokinetic and pharmacodynamic profiles give rise to differing central nervous system (CNS) side effect profiles. This guide provides a comprehensive comparison of the CNS side effects associated with Lesogaberan and baclofen, supported by experimental data and detailed methodologies.
Mechanism of Action and Rationale for Differential CNS Effects
Both Lesogaberan and baclofen exert their effects by activating GABA-B receptors, which are metabotropic G protein-coupled receptors that mediate the inhibitory effects of GABA. Activation of these receptors leads to a reduction in the release of excitatory neurotransmitters.
Baclofen is a well-established muscle relaxant that readily crosses the blood-brain barrier, leading to a range of CNS effects.[1] In contrast, Lesogaberan was designed as a peripherally acting GABA-B receptor agonist with low CNS penetrance.[2] It is a substrate for an active transport system that removes it from the CNS, which was anticipated to result in a more favorable CNS side effect profile compared to baclofen.[3][4]
Quantitative Comparison of CNS Side Effects
The following table summarizes the incidence of common CNS side effects reported in clinical trials for Lesogaberan and baclofen. It is important to note that direct head-to-head comparative trials with detailed CNS side effect reporting are limited. The data presented is compiled from various studies and patient populations.
| CNS Side Effect | Lesogaberan (Incidence) | Baclofen (Incidence) | Placebo (Incidence) | Study Population |
| Headache | 32% (8/25 patients)[5] | - | 41% (11/27 patients)[5] | Patients with reflux symptoms despite PPI treatment[5] |
| Paresthesia | 20% (5/25 patients)[5] | - | 11% (3/27 patients)[5] | Patients with reflux symptoms despite PPI treatment[5] |
| Somnolence/Drowsiness | - | Up to 70%[6] | - | Patients with spasticity[6] |
| Dizziness | - | Up to 70%[6] | - | Patients with spasticity[6] |
| Confusion | - | Reported, incidence varies[7] | - | Case reports and clinical observations[7] |
| Weakness | - | Reported, incidence varies[6] | - | Patients with spasticity[6] |
Note: Incidence rates for baclofen can vary significantly depending on the dose, route of administration (oral vs. intrathecal), and patient population.
Detailed Experimental Protocols
Assessment of General CNS Adverse Events in Clinical Trials
Objective: To monitor and record the incidence, severity, and causality of CNS-related adverse events during clinical trials of Lesogaberan and baclofen.
Methodology:
-
Patient Reporting: Throughout the trial, subjects are instructed to report any new or worsening symptoms to the clinical staff.
-
Adverse Event (AE) Questionnaires: Standardized questionnaires are administered at regular intervals (e.g., at each study visit) to systematically query for common CNS side effects such as headache, dizziness, somnolence, and confusion.
-
Investigator Assessment: Clinicians assess the reported adverse events, grading them for severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE), and determining the likelihood of their relationship to the study drug.
-
Data Collection: All reported adverse events are recorded in the case report forms (CRFs), including the onset, duration, severity, action taken, and outcome.
Neurobehavioral and Cognitive Function Testing
Objective: To quantitatively assess the impact of Lesogaberan and baclofen on cognitive and psychomotor functions.
Methodology:
-
Cambridge Neuropsychological Test Automated Battery (CANTAB): This computerized battery of tests is used to assess various cognitive domains. A study investigating the effects of baclofen on motor learning utilized the CANTAB battery to assess for potential confounding effects on cognition.[2] Specific tasks can include:
-
Spatial Working Memory: Assesses the ability to retain and manipulate spatial information.
-
Pattern Recognition Memory: Evaluates visual recognition memory.
-
Rapid Visual Information Processing: Measures sustained attention.
-
Spatial Span: Assesses visuospatial working memory capacity.
-
-
Bond-Lader Visual Analogue Scales (BLVAS): This tool is used to assess subjective feelings of alertness, contentedness, and calmness. In a study on baclofen, the BLVAS was administered before and after drug administration to monitor for changes in mood.[2]
Quantitative Sensory Testing (QST) for Paresthesia
Objective: To objectively quantify sensory thresholds and characterize paresthesia, a notable side effect of Lesogaberan.
Methodology: A comprehensive QST protocol, such as the one developed by the German Research Network on Neuropathic Pain (DFNS), can be employed.[8][9] This involves the following tests:
-
Thermal Testing:
-
Cold and Warm Detection Thresholds (CDT/WDT): Determines the temperature at which a subject first perceives a cold or warm sensation.
-
Thermal Sensory Limen (TSL): Assesses the ability to distinguish between alternating cold and warm stimuli.
-
Paradoxical Heat Sensation (PHS): Records instances where a cold stimulus is perceived as hot.
-
Cold and Heat Pain Thresholds (CPT/HPT): Determines the temperature at which a stimulus becomes painful.
-
-
Mechanical Testing:
-
Mechanical Detection Threshold (MDT): Uses von Frey filaments to determine the lightest touch that can be perceived.
-
Mechanical Pain Threshold (MPT): Uses weighted pinpricks to determine the point at which a sharp stimulus becomes painful.
-
Mechanical Pain Sensitivity (MPS): Assesses the perceived pain intensity in response to a series of pinprick stimuli.
-
Dynamic Mechanical Allodynia (DMA): Tests for pain in response to light touch with a cotton wisp or brush.
-
Vibration Detection Threshold (VDT): Measures the ability to perceive vibration from a tuning fork.
-
Pressure Pain Threshold (PPT): Determines the pressure at which a blunt object becomes painful.
-
Visualizations
Caption: GABA-B Receptor Agonist Signaling Pathway
References
- 1. aens.us [aens.us]
- 2. biorxiv.org [biorxiv.org]
- 3. Efficacy of Baclofen as Add-on Therapy for Refractory Gastroesophageal Reflux Disease: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Case Report: Synergistic central nervous system depression of baclofen and pregabalin: clinical pharmacist-driven case analysis and case review [frontiersin.org]
- 8. Quantitative sensory testing: a practical guide and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Efficacy of Lesogaberan as an Add-on to PPI Therapy: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the challenges of proton pump inhibitor (PPI)-refractory gastroesophageal reflux disease (GERD), the quest for effective add-on therapies is paramount. This guide provides a detailed comparison of Lesogaberan (B1674770), a selective GABA-B receptor agonist, with other therapeutic alternatives, supported by experimental data and detailed methodologies.
Lesogaberan (also known as AZD3355) was developed to target a key mechanism in GERD pathophysiology: transient lower esophageal sphincter relaxations (TLESRs), which are a primary cause of reflux events.[1][2][3] Unlike PPIs that suppress acid production, Lesogaberan, as a GABA-B receptor agonist, aims to reduce the frequency of these relaxations.[1][4] Despite its targeted mechanism, the development of Lesogaberan was ultimately halted due to findings of only marginal superiority over placebo and some safety concerns.[4][5] This guide will delve into the clinical trial data for Lesogaberan and compare its performance with other add-on treatment strategies for patients who experience persistent GERD symptoms despite optimized PPI therapy.
Comparative Efficacy of Add-on Therapies for PPI-Refractory GERD
The following tables summarize the quantitative data from clinical trials evaluating Lesogaberan and alternative add-on therapies to PPIs.
Table 1: Efficacy of Lesogaberan as an Add-on to PPI Therapy (Symptom Response)
| Study | Dosage (twice daily) | Primary Endpoint | Responder Rate (Lesogaberan) | Responder Rate (Placebo) | p-value |
| Phase IIb (NCT01005251)[4] | 60 mg | ≥3 additional days/week with not more than mild GERD symptoms vs. baseline | 20.9% | 17.9% | NS |
| 120 mg | 25.6% | 17.9% | NS | ||
| 180 mg | 23.5% | 17.9% | NS | ||
| 240 mg | 26.2% | 17.9% | < 0.1 | ||
| Phase IIa (NCT00394472)[6] | 65 mg | At most one 24h period with heartburn or regurgitation of not more than mild intensity during the last 7 days | 16% | 8% | 0.026 |
NS: Not Significant
Table 2: Effect of Lesogaberan on Physiological Measures of Reflux
| Study | Dosage (twice daily) | Reduction in TLESRs vs. Placebo | Increase in LES Pressure vs. Placebo | Reduction in Reflux Episodes vs. Placebo |
| Boeckxstaens et al. (2010)[2] | 65 mg | 25% | 28% | 35% |
| AstraZeneca Data[7] | 65 mg | 25% | 28% | 47% (postprandial) |
Table 3: Comparative Efficacy of Alternative Add-on Therapies to PPIs
| Therapy Class | Specific Agent(s) | Efficacy Endpoint & Results |
| GABA-B Agonist | Baclofen (B1667701) | Reduced rate of TLESRs by 40% and reflux episodes by 43% in patients with GERD.[8] However, its use is limited by central nervous system side effects.[1] A study comparing surgery to medical therapy (omeprazole plus baclofen with desipramine) found surgery to be more effective for PPI-refractory heartburn.[9] |
| Prokinetics | Mosapride, Itopride | A meta-analysis showed that the combination of a PPI and a prokinetic resulted in a significant reduction in global GERD symptoms compared to PPI monotherapy.[4] |
| H2RAs | Famotidine, etc. | Can be added to PPI therapy, particularly at bedtime, to help control nocturnal acid breakthrough, though tolerance may develop.[10] |
| Alginates | Gaviscon, etc. | Form a physical barrier on top of gastric contents. Effective in controlling post-prandial heartburn and regurgitation.[10] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies involved, the following diagrams illustrate the GABA-B receptor signaling pathway targeted by Lesogaberan and a typical experimental workflow for a clinical trial evaluating an add-on therapy for GERD.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the GABA(B) receptor inhibits transient lower esophageal sphincter relaxations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent effects of lesogaberan on reflux measures in patients with refractory gastroesophageal reflux disease: a randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel reflux inhibitor lesogaberan (AZD3355) as add-on treatment in patients with GORD with persistent reflux symptoms despite proton pump inhibitor therapy: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 8. gut.bmj.com [gut.bmj.com]
- 9. Surgery effective option for some GERD patients refractory to PPI's: NEJM [speciality.medicaldialogues.in]
- 10. PPI Refractory Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lesogaberan and Arbaclofen Placarbil for Gastroesophageal Reflux Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Lesogaberan (B1674770) (AZD3355) and Arbaclofen (B1665165) Placarbil (XP19986), two investigational drugs that were evaluated for the treatment of gastroesophageal reflux disease (GERD). Both agents function as agonists of the γ-aminobutyric acid type B (GABA-B) receptor, a key target for reducing the frequency of transient lower esophageal sphincter relaxations (TLESRs), the primary mechanism underlying GERD. Despite a sound mechanistic rationale, both candidates were ultimately discontinued (B1498344) for the GERD indication after clinical trials yielded insufficient efficacy.
This analysis synthesizes their mechanisms, pharmacokinetic profiles, clinical trial outcomes, and safety data to provide a comprehensive overview for research and development professionals.
Mechanism of Action: Targeting the GABA-B Receptor
Both Lesogaberan and Arbaclofen Placarbil are selective GABA-B receptor agonists.[1][2] The activation of GABA-B receptors, which are G-protein coupled receptors located on neurons innervating the lower esophageal sphincter (LES), leads to an inhibitory effect. This inhibition reduces the frequency of TLESRs, thereby decreasing the number of reflux events.[3][4] Lesogaberan is a direct-acting agonist, whereas Arbaclofen Placarbil is a prodrug of R-baclofen, the pharmacologically active enantiomer of baclofen (B1667701).[2][5][6] This prodrug design was intended to improve the pharmacokinetic profile and allow for sustained release.[7][8]
Signaling Pathway and Prodrug Activation
The diagram below illustrates the common signaling pathway initiated by GABA-B receptor activation. A second diagram details the metabolic activation of Arbaclofen Placarbil into its active form, R-baclofen.
Comparative Pharmacokinetics
A key distinction between the two compounds lies in their pharmacokinetic profiles. Arbaclofen Placarbil was engineered as a prodrug to be absorbed along the entire intestine via the monocarboxylate type 1 transporter (MCT1), overcoming the narrow absorption window of baclofen itself.[7][8] Lesogaberan, conversely, is rapidly absorbed with a primary metabolic route of elimination.[9]
| Parameter | Lesogaberan (AZD3355) | Arbaclofen Placarbil (XP19986) |
| Drug Type | Active GABA-B agonist | Prodrug of R-baclofen |
| Absorption | Rapidly and extensively absorbed from the GI tract.[9] | Designed for absorption throughout the intestine via passive and active transport (MCT1).[7][8] |
| Time to Cmax | ~1-2 hours.[9] | Sustained release profile, less fluctuation in plasma levels compared to baclofen.[7][10] |
| Half-life | ~11-13 hours.[9] | Designed for more sustained exposure compared to immediate-release baclofen.[7] |
| Metabolism | Major elimination pathway is metabolism.[9] | Rapidly and efficiently converted to R-baclofen by carboxylesterases in tissues and blood.[8][11] |
| Excretion | ~84% of the dose excreted in urine as parent compound or metabolites.[9] | The active metabolite, R-baclofen, is primarily eliminated unchanged by the kidneys (>80%).[12] |
Clinical Efficacy in GERD
Both drugs were primarily evaluated as add-on therapies for patients with persistent GERD symptoms despite treatment with proton pump inhibitors (PPIs). In clinical trials, both showed some evidence of reducing reflux events but failed to achieve primary endpoints for symptom improvement consistently, leading to the cessation of their development for GERD.[3][4][13]
| Trial / Study | Drug & Dose | Key Efficacy Outcomes |
| Lesogaberan | ||
| Phase IIb (NCT01005251)[3] | 60, 120, 180, 240 mg BID + PPI | - Primary endpoint: Response rate (≥3 additional days/week with not more than mild symptoms). - Placebo: 17.9% - 240 mg BID: 26.2% (Statistically significant vs. placebo, p<0.1). - Absolute increases in responders were low.[3] |
| Mechanistic Study[14] | 65 mg BID + PPI | - Reduced postprandial TLESRs by 25% vs. placebo. - Increased LES pressure by 28% vs. placebo. - Reduced postprandial reflux episodes by 47% vs. placebo.[15] |
| Arbaclofen Placarbil | ||
| Phase II (NCT00978016)[13] | 20/40 mg QD or 20/30 mg BID + PPI | - Primary analysis showed no significant difference from placebo in reducing weekly heartburn events.[13][16] - Post-hoc analyses suggested a potential response in subjects with more moderate to severe symptoms.[13] |
| Mechanistic Study[17] | Single Doses (up to 60 mg) | - Significantly reduced the total number of reflux episodes over 12 hours by 17% compared with placebo.[17] |
Safety and Tolerability Profile
Both drugs were generally reported as well-tolerated in clinical studies, though specific adverse events were noted for each.
| Adverse Event Profile | Lesogaberan (AZD3355) | Arbaclofen Placarbil (XP19986) |
| Common Adverse Events | - Paresthesia (transient, dose-dependent).[14][18] - Headache.[14] | - Dose-related increase in common adverse events.[13] - Generally well-tolerated in GERD and spasticity studies.[19] |
| Notable Safety Findings | - Reversible elevations in alanine (B10760859) transaminase (ALT) levels were observed in a small number of patients (<2%). | - In GERD trials, no significant increase in adverse events compared to placebo was noted.[20] Withdrawals due to adverse events were infrequent.[21] |
| CNS Effects | Designed to have low CNS penetration to avoid side effects associated with baclofen. | The prodrug design aimed to provide a more stable and effective treatment with fewer side effects than traditional baclofen.[2] |
Experimental Protocols
The clinical evaluation of both drugs followed standard methodologies for GERD trials. Below are representative protocols and a generalized workflow.
Protocol: Lesogaberan Phase IIb Study (NCT01005251)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase IIb trial.[3]
-
Patient Population: 661 patients with GERD who were partially responsive to ongoing, stable PPI therapy.[3]
-
Intervention: Patients were randomized to receive one of four doses of Lesogaberan (60, 120, 180, or 240 mg twice daily) or a matching placebo as an add-on to their existing PPI therapy for 4 weeks.[3]
-
Primary Endpoint: The primary outcome was the response to treatment, defined as having an average of three or more additional days per week with no more than mild GERD symptoms during the treatment period compared to baseline.[3]
-
Data Collection: Symptoms were recorded twice daily by patients using the Reflux Symptom Questionnaire electronic diary.[3][22]
Protocol: Arbaclofen Placarbil Phase II Study (NCT00978016)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase II trial.[13]
-
Patient Population: 460 patients with symptomatic GERD experiencing troublesome symptoms despite once-daily PPI therapy.[13]
-
Intervention: Patients were randomized to receive Arbaclofen Placarbil (20 mg or 40 mg once daily; 20 mg or 30 mg twice daily) or a matching placebo in conjunction with their current PPI for 6 weeks.[13]
-
Primary Endpoint: The primary efficacy measure was the percent change from baseline in the number of heartburn events per week.[13]
-
Data Collection: Patients recorded GERD symptoms and their severity in a daily electronic diary.[13]
Generalized Clinical Trial Workflow
References
- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. What is Arbaclofen Placarbil used for? [synapse.patsnap.com]
- 3. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baclofen and gastroesophageal reflux disease: seeing the forest through the trees - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesogaberan - Wikipedia [en.wikipedia.org]
- 6. Arbaclofen Placarbil|GABA-B Receptor Agonist|For Research [benchchem.com]
- 7. [PDF] Arbaclofen Placarbil, a Novel R-Baclofen Prodrug: Improved Absorption, Distribution, Metabolism, and Elimination Properties Compared with R-Baclofen | Semantic Scholar [semanticscholar.org]
- 8. Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arbaclofen placarbil - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Randomised clinical trial: arbaclofen placarbil in gastro-oesophageal reflux disease--insights into study design for transient lower sphincter relaxation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. Arbaclofen Placarbil Decreases Reflux With Good Tolerability in Patients With Gastroesophageal Reflux Disease (Am J Gastroenterol 2010;105:1266-1275) [jnmjournal.org]
- 18. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety study of arbaclofen placarbil in patients with spasticity due to spinal cord injury [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical potential, safety, and tolerability of arbaclofen in the treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Arbaclofen placarbil in GERD: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Antifibrotic Potential of Novel Therapies: A Comparative In Vivo Analysis
A Note on Lesogaberan: Initial investigations into the therapeutic profile of Lesogaberan (AZD3355) focused on its role as a gamma-aminobutyric acid (GABA)-B receptor agonist for the treatment of gastroesophageal reflux disease (GERD). However, extensive review of available scientific literature and clinical trial data reveals no evidence of in vivo studies validating any antifibrotic effects of Lesogaberan. The development of Lesogaberan was ultimately halted due to insufficient clinical efficacy in its target indication of GERD.
This guide, therefore, pivots to a comparative analysis of established and emerging therapeutic agents with demonstrated or potential antifibrotic effects in validated preclinical in vivo models. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel antifibrotic therapies.
Fibrosis, the excessive deposition of extracellular matrix, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, and kidneys. The validation of antifibrotic therapies heavily relies on robust in vivo models that recapitulate key aspects of human fibrotic diseases. This guide will explore three widely used models and compare the efficacy of representative antifibrotic agents.
Common In Vivo Models for Validating Antifibrotic Therapies
Well-characterized animal models are crucial for assessing the efficacy and mechanism of action of potential antifibrotic drugs.[1] The choice of model depends on the target organ and the specific fibrotic pathway being investigated.
-
Bleomycin-Induced Pulmonary Fibrosis: Intratracheal or systemic administration of the chemotherapeutic agent bleomycin (B88199) is a widely used method to induce lung fibrosis in rodents.[2][3] This model mimics key features of idiopathic pulmonary fibrosis (IPF), including inflammation followed by progressive fibrosis.[4]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: Chronic administration of the hepatotoxin CCl4 is a classic and reproducible method for inducing liver fibrosis in rodents.[1][5] CCl4 causes chronic liver injury, leading to the activation of hepatic stellate cells and subsequent deposition of collagen.[6][7]
-
Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis: Surgical ligation of one ureter leads to obstructive nephropathy, characterized by rapid and progressive tubulointerstitial fibrosis in the affected kidney.[1][8] This model is valuable for studying the cellular and molecular mechanisms of renal fibrosis.[9]
Below is a graphical representation of a generalized experimental workflow for evaluating antifibrotic compounds in these models.
Comparative Analysis of Antifibrotic Agents
The following tables summarize the in vivo antifibrotic effects of two approved drugs, Pirfenidone and Nintedanib, and one emerging therapeutic, Pamrevlumab, in relevant preclinical models.
Table 1: Pirfenidone - In Vivo Antifibrotic Efficacy
Pirfenidone is an orally available small molecule with anti-inflammatory and antifibrotic properties, approved for the treatment of IPF.
| In Vivo Model | Species | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | 400 mg/kg/day, oral | Reduced lung collagen content, improved Ashcroft score | [10] |
| CCl4-Induced Liver Fibrosis | Rat | 500 mg/kg/day, oral | Decreased liver fibrosis score, reduced expression of pro-fibrotic genes | N/A |
| Unilateral Ureteral Obstruction | Mouse | 300 mg/kg/day, oral | Attenuated tubulointerstitial fibrosis and inflammation | N/A |
Table 2: Nintedanib - In Vivo Antifibrotic Efficacy
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in fibrogenesis. It is also approved for the treatment of IPF.
| In Vivo Model | Species | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | 50 mg/kg/day, oral | Reduced Ashcroft score and hydroxyproline content | [10] |
| CCl4-Induced Liver Fibrosis | Mouse | 60 mg/kg/day, oral | Attenuated liver fibrosis and reduced hepatic stellate cell activation | N/A |
| Unilateral Ureteral Obstruction | Mouse | 50 mg/kg/day, oral | Decreased renal fibrosis and expression of fibrotic markers | N/A |
Table 3: Pamrevlumab (FG-3019) - In Vivo Antifibrotic Efficacy
Pamrevlumab is a fully human monoclonal antibody that inhibits the activity of connective tissue growth factor (CTGF), a central mediator of fibrosis.
| In Vivo Model | Species | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | 10 mg/kg, intraperitoneal, twice weekly | Reduced lung density and collagen deposition | [11] |
| CCl4-Induced Liver Fibrosis | Rat | 25 mg/kg, intravenous, weekly | Decreased liver fibrosis and improved liver function | N/A |
| Diabetic Nephropathy (Model of Renal Fibrosis) | Mouse | 10 mg/kg, intraperitoneal, twice weekly | Reduced glomerulosclerosis and tubulointerstitial fibrosis | N/A |
Signaling Pathways in Fibrosis
A key signaling pathway implicated in the pathogenesis of fibrosis across multiple organs is the Transforming Growth Factor-beta (TGF-β) pathway. TGF-β is a potent profibrotic cytokine that promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[12]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of in vivo studies. Below are outlines of the standard protocols for the fibrosis models discussed.
Bleomycin-Induced Pulmonary Fibrosis Protocol (Mouse)
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction: A single intratracheal instillation of bleomycin (e.g., 2 mg/kg) is administered to anesthetized mice.[10]
-
Therapeutic Intervention: Treatment with the test compound or vehicle is typically initiated either prophylactically (at the time of bleomycin administration) or therapeutically (e.g., 7-14 days post-bleomycin) and continued for a defined period (e.g., 14-28 days).[3]
-
Endpoint Analysis:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome, Sirius Red) to assess the extent of fibrosis, often quantified using the Ashcroft scoring system.[2]
-
Biochemical Analysis: Lung collagen content is quantified by measuring hydroxyproline levels.[2]
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.[4]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Protocol (Rat)
-
Animal Model: Sprague-Dawley or Wistar rats are frequently used.
-
Induction: CCl4 is typically administered via intraperitoneal injection (e.g., 1.5 mL/kg of a 50% solution in olive oil) twice a week for several weeks (e.g., 4-12 weeks).[5][7]
-
Therapeutic Intervention: The test compound or vehicle is administered concurrently with or after the establishment of fibrosis.
-
Endpoint Analysis:
-
Histopathology: Liver sections are stained to visualize fibrosis and scored.
-
Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST) are measured. Hepatic hydroxyproline content is determined to quantify collagen deposition.[13]
-
Gene Expression: Expression of pro-fibrotic genes (e.g., TGF-β, collagen I) is analyzed by RT-qPCR.
-
Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis Protocol (Mouse)
-
Animal Model: Various mouse strains can be used, with C57BL/6 being common.
-
Induction: Under anesthesia, the left ureter is surgically ligated at two points. The contralateral kidney serves as a control.[8]
-
Therapeutic Intervention: Treatment is administered daily, starting from the day of surgery or a few days post-surgery, for the duration of the study (typically 7-14 days).
-
Endpoint Analysis:
-
Histopathology: The obstructed kidney is harvested, sectioned, and stained to assess tubulointerstitial fibrosis.
-
Immunohistochemistry: Staining for markers of fibrosis such as α-smooth muscle actin (α-SMA) and collagen I is performed.
-
Gene and Protein Expression: Analysis of fibrotic markers in kidney tissue lysates.[14]
-
References
- 1. selvita.com [selvita.com]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 9. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New therapeutics based on emerging concepts in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promising small molecule anti-fibrotic agents: Newly developed or repositioned drugs targeting myofibroblast transdifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbon tetrachloride-induced hepatic fibrosis and cirrhosis in the developing rat: an experimental model of cirrhosis in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wuxibiology.com [wuxibiology.com]
A Comparative Analysis of Lesogaberan and Other GABA-B Receptor Agonists in the Treatment of Gastroesophageal Reflux Disease
A detailed review of clinical trial data for Lesogaberan (B1674770), Baclofen, and Arbaclofen (B1665165) placarbil in patients with Gastroesophageal Reflux Disease (GERD) reveals a complex landscape of modest efficacy, patient subgroup-specific benefits, and notable side-effect profiles. While these agents, acting as gamma-aminobutyric acid type B (GABA-B) receptor agonists, have been investigated as alternatives or adjuncts to traditional proton pump inhibitor (PPI) therapy, their clinical utility remains a subject of ongoing evaluation.
The primary mechanism of action for this class of drugs in GERD is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a major cause of reflux episodes.[1][2] By targeting this pathway, GABA-B agonists aim to reduce the frequency of both acid and non-acid reflux. This guide provides a comprehensive comparison of the clinical trial results for Lesogaberan and its main comparators, Baclofen and Arbaclofen placarbil.
Mechanism of Action: GABA-B Receptor Agonists in GERD
GABA-B receptor agonists modulate the efferent and afferent pathways involved in TLESRs.[1] Activation of these receptors leads to a reduction in the frequency of these relaxations, thereby decreasing the opportunity for gastric contents to reflux into the esophagus.
Quantitative Comparison of Clinical Trial Results
The following tables summarize the key efficacy and safety data from clinical trials of Lesogaberan, Baclofen, and Arbaclofen placarbil.
Table 1: Efficacy of Lesogaberan in GERD
| Study Identifier | Patient Population | Dosing Regimen | Primary Endpoint | Key Findings |
| NCT01005251 | Patients with GERD partially responsive to PPIs (n=661)[3] | Lesogaberan 60, 120, 180, 240 mg twice daily + PPI vs. Placebo + PPI for 4 weeks[3] | Proportion of responders (≥3 additional days/week with not more than mild GERD symptoms)[3] | Response rates: 20.9% (60mg), 25.6% (120mg), 23.5% (180mg), 26.2% (240mg) vs. 17.9% (Placebo). Only the 240mg dose was statistically significant (p<0.1)[3] |
| Boeckxstaens et al. (2010) | Patients with persistent GERD symptoms despite PPI treatment (n=27)[1] | Lesogaberan 65 mg (3 doses over 2 days) vs. Placebo[1] | Number of postprandial TLESRs[1] | 25% reduction in postprandial TLESRs with Lesogaberan vs. Placebo. 47% reduction in postprandial reflux episodes[1] |
Table 2: Efficacy of Baclofen in GERD
| Study Identifier | Patient Population | Dosing Regimen | Primary Endpoint | Key Findings |
| Pauwels et al. | Patients with refractory GERD on double-dose PPIs[4] | Baclofen 5 mg then 10 mg three times daily for 4 weeks vs. Placebo[4] | Reduction in non-acid reflux events[4] | Trend towards a reduction in non-acid reflux with baclofen. Benefit limited to patients with a positive symptom association probability (SAP)[4] |
| Meta-analysis (2024) | Patients with refractory GERD[5] | Various | Symptom improvement (GERD Q score), reflux episodes[5] | Improved GERD Q score and reduced non-acidic reflux episodes compared to PPI alone. No significant difference in acid reflux episodes[5] |
Table 3: Efficacy of Arbaclofen Placarbil in GERD
| Study Identifier | Patient Population | Dosing Regimen | Primary Endpoint | Key Findings |
| Vakil et al. (2011) | Symptomatic GERD patients (PPI-naive and PPI-responsive, n=156)[6][7] | Arbaclofen placarbil 20, 40, 60 mg daily or 30 mg twice daily vs. Placebo for 4 weeks[6][7] | Change from baseline in weekly heartburn events[6] | Not superior to placebo in the overall population. In the PPI-responsive subgroup, there was a significant reduction in weekly heartburn events[6] |
| NCT00978016 | Symptomatic GERD on once-daily PPI (n=460)[8] | Arbaclofen placarbil 20, 40 mg daily or 20, 30 mg twice daily + PPI vs. Placebo + PPI for 6 weeks[8] | Percent change from baseline in heartburn events per week[8] | No significant difference between arbaclofen placarbil and placebo in the primary analysis[8] |
Experimental Protocols
A standardized approach to evaluating these compounds in clinical trials is crucial for cross-study comparisons. The following workflow outlines a typical experimental design for a GERD clinical trial.
References
- 1. clinician.nejm.org [clinician.nejm.org]
- 2. GABAB receptors as drug targets to treat gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baclofen shows limited role in GERD | MDedge [mdedge.com]
- 5. gastroenterology.acponline.org [gastroenterology.acponline.org]
- 6. Arbaclofen placarbil in GERD: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Randomised clinical trial: arbaclofen placarbil in gastro-oesophageal reflux disease--insights into study design for transient lower sphincter relaxation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Peripherally Acting GABA-B Agonists in Clinical Research
An objective comparison of the performance and experimental validation of peripherally selective GABA-B receptor agonists, including lesogaberan (B1674770) and arbaclofen (B1665165), benchmarked against the centrally acting agent baclofen.
This guide provides a comparative analysis of peripherally acting gamma-aminobutyric acid type B (GABA-B) receptor agonists, intended for researchers, scientists, and drug development professionals. The focus is on compounds designed to minimize central nervous system (CNS) side effects while treating conditions such as gastroesophageal reflux disease (GERD) and spasticity. The data presented is compiled from published head-to-head and placebo-controlled clinical studies.
Introduction to Peripherally Acting GABA-B Agonists
The activation of GABA-B receptors has therapeutic potential for conditions like GERD, primarily by inhibiting transient lower esophageal sphincter relaxations (TLESRs), and for managing spasticity. The prototypical GABA-B agonist, baclofen, is effective but its use is often limited by CNS side effects such as drowsiness and dizziness due to its ability to cross the blood-brain barrier. This has driven the development of peripherally acting agonists like lesogaberan (AZD3355) and arbaclofen (R-baclofen), the pharmacologically active R-enantiomer of baclofen, which aim to offer a better safety profile.
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory signals. Upon agonist binding, the receptor activates associated Gαi/o proteins. This leads to the dissociation of the G-protein into Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively.
Head-to-Head Clinical Data
Efficacy in Gastroesophageal Reflux Disease (GERD)
The primary therapeutic goal for GABA-B agonists in GERD is the reduction of TLESRs, which are the main cause of reflux events.
Table 1: Comparison of Lesogaberan and Baclofen in Healthy Volunteers
| Parameter | Lesogaberan (0.8 mg/kg) | Baclofen (40 mg) | Placebo |
|---|---|---|---|
| Reduction in TLESRs | 36% reduction (p<0.05 vs placebo) | Comparable to lesogaberan | - |
| Reduction in Acid Reflux Episodes | Mean reduction of 1.6 (p<0.05 vs placebo) | Comparable to lesogaberan | - |
| Increase in LES Pressure | 39% increase (p<0.05 vs placebo) | Comparable to lesogaberan | - |
Data from a single-dose, crossover study in 21 healthy male subjects.
Table 2: Efficacy of Lesogaberan as Add-on to PPI Therapy in GERD Patients
| Parameter | Lesogaberan (65 mg) | Placebo |
|---|---|---|
| Reduction in TLESRs (postprandial) | 25% reduction | - |
| Reduction in Reflux Events (24h) | ~35% reduction | - |
| Increase in LES Pressure | 28% increase | - |
Data from a crossover study in 21 GERD patients with persistent symptoms despite PPI therapy.
Table 3: Efficacy of Arbaclofen Placarbil in GERD Patients
| Endpoint | Arbaclofen Placarbil (various doses) | Placebo |
|---|---|---|
| Primary Analysis (all heartburn events) | No significant difference | - |
| Post-hoc Analysis (moderate/severe heartburn) | Statistically significant reduction (p<0.05 for each dose) | - |
Data from a Phase II, 6-week study in 460 GERD patients on PPI therapy.
Efficacy in Spasticity (Multiple Sclerosis)
Arbaclofen has been extensively studied for spasticity in patients with Multiple Sclerosis (MS), where it was directly compared with racemic baclofen.
Table 4: Comparison of Arbaclofen Extended-Release (ER) and Baclofen in MS Patients with Spasticity
| Parameter | Arbaclofen ER (40 mg/day) | Baclofen (80 mg/day) | Placebo |
|---|---|---|---|
| Change in TNmAS Score | Statistically significant improvement vs placebo | Not statistically different from Arbaclofen ER | - |
| Change in CGIC Score | Statistically significant improvement vs placebo | Not statistically different from Arbaclofen ER | - |
TNmAS: Total Numeric-transformed Modified Ashworth Scale; CGIC: Clinician Global Impression of Change. Data from a Phase III study.
Safety and Tolerability Profile
A key differentiator for peripherally acting GABA-B agonists is their improved CNS side-effect profile compared to baclofen.
Table 5: Incidence of Common Adverse Events
| Adverse Event | Arbaclofen ER | Baclofen | Placebo |
|---|---|---|---|
| Somnolence/Drowsiness | Less frequent than baclofen | More frequent than Arbaclofen ER and placebo | - |
| Dizziness | Less frequent than baclofen | More frequent than Arbaclofen ER and placebo | - |
Qualitative comparison from a Phase III study in MS patients.
In studies with lesogaberan, the incidence of adverse events was generally similar to placebo. However, in a larger Phase IIb study, reversible elevations in alanine (B10760859) transaminase levels were observed in a small number of patients receiving lesogaberan.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of key experimental protocols used in the cited studies.
Esophageal Manometry and pH-Impedance Monitoring (GERD Studies)
This procedure is the gold standard for assessing esophageal motility and reflux events.
-
Catheter Placement: A high-
Transcriptomic analysis to validate AZD3355 targets in NASH
A Comparative Guide to the Transcriptomic Validation of AZD3355 Targets in Non-alcoholic Steatohepatitis (NASH)
This guide provides a detailed comparison of the transcriptomic effects of AZD3355 (Lesogaberan), a novel GABA-B receptor agonist, with the established farnesoid X receptor (FXR) agonist Obeticholic Acid (OCA) in the context of Non-alcoholic Steatohepatitis (NASH). The information presented is intended for researchers, scientists, and drug development professionals, offering insights into the molecular mechanisms and potential therapeutic benefits of these compounds based on available experimental data.
Introduction
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has made the development of effective therapies challenging. Transcriptomic analysis provides a powerful tool to understand the molecular changes that drive NASH and to evaluate the efficacy of new therapeutic agents.
AZD3355, initially developed for gastroesophageal reflux disease, has been repositioned as a potential treatment for NASH following a computational drug repositioning strategy.[1][2] It acts as a selective GABA-B receptor agonist.[3] Obeticholic Acid (OCA) is a potent FXR agonist that has been extensively studied in NASH and has shown effects on liver histology and fibrosis.[4][5][6] This guide compares the transcriptomic impact of these two distinct mechanisms on key pathological processes in NASH.
Comparative Transcriptomic Analysis
The following tables summarize the known effects of AZD3355 and Obeticholic Acid on gene expression in relevant preclinical models of NASH. The data for AZD3355 is primarily derived from studies on human hepatic stellate cells (LX-2) and precision-cut liver slices (PCLS).[1][2] The information for Obeticholic Acid is based on its known mechanism as an FXR agonist and findings from various preclinical and clinical studies.[6][7][8]
Table 1: Effect of AZD3355 and Obeticholic Acid on Key Profibrotic and Pro-inflammatory Genes in NASH Models
| Gene Target | Gene Function | Effect of AZD3355 | Effect of Obeticholic Acid (as an FXR agonist) |
| Profibrotic Genes | |||
| Collagen Type I Alpha 1 (COL1A1) | Major component of the fibrotic scar | Significant Downregulation[1][2] | Indirect Downregulation (via HSC inhibition)[8] |
| Alpha-Smooth Muscle Actin (α-SMA/ACTA2) | Marker of hepatic stellate cell activation | Significant Downregulation[1][2] | Indirect Downregulation (via HSC inhibition)[8] |
| Pro-inflammatory Genes | |||
| Tumor Necrosis Factor-alpha (TNF-α) | Key inflammatory cytokine in NASH | Significant Downregulation[1][2] | Downregulation (anti-inflammatory effects)[6] |
| Key Regulatory Nodes | |||
| Myc | Proto-oncogene involved in cell proliferation | Impacted (Transcriptomic Analysis)[1][2] | Not a primary reported target |
| MAP Kinases (MAPK) | Signaling pathways in inflammation and fibrosis | Impacted (Transcriptomic Analysis)[1][2] | Modulated by FXR signaling |
| ERK Kinases (ERK) | Subfamily of MAP kinases | Impacted (Transcriptomic Analysis)[1][2] | Modulated by FXR signaling |
Table 2: Comparison of Signaling Pathways Modulated by AZD3355 and Obeticholic Acid
| Signaling Pathway | Role in NASH Pathogenesis | Modulation by AZD3355 | Modulation by Obeticholic Acid (as an FXR agonist) |
| GABA-B Receptor Signaling | Newly implicated in hepatic fibrosis | Agonism leads to anti-fibrotic effects | Not a direct target |
| Farnesoid X Receptor (FXR) Signaling | Regulation of bile acid, lipid, and glucose metabolism | Not a direct target | Potent Agonism, leading to metabolic and anti-inflammatory effects[4][6] |
| Hepatic Stellate Cell (HSC) Activation | Central driver of liver fibrosis | Inhibition of activation and profibrotic gene expression[1][2] | Inhibition of activation[8] |
| Inflammatory Signaling (e.g., NF-κB) | Promotes liver injury and fibrosis | Downregulation of key inflammatory mediators[1][2] | Attenuation of inflammatory responses[7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for AZD3355, a typical experimental workflow for transcriptomic analysis in NASH research, and a comparative overview of the pathways targeted by both compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease [mdpi.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy and Stability of Lesogaberan Salt Forms
For researchers and professionals in drug development, the selection of an appropriate salt form is a critical step that influences a drug's stability, bioavailability, and overall therapeutic efficacy. This guide provides a comparative analysis of the different forms of Lesogaberan (B1674770), a potent and selective GABA-B receptor agonist. While direct comparative clinical efficacy data between different salt forms are not extensively available in published literature, this guide will focus on the well-documented hydrochloride salt, its demonstrated efficacy in clinical trials for gastroesophageal reflux disease (GERD), and the crucial physicochemical differences that necessitate its use over the free-form.
The Rationale for Salt Forms of Lesogaberan: A Matter of Stability
Lesogaberan in its zwitterionic or free-form, while being a potent GABA-B receptor agonist, presents significant challenges in terms of its physicochemical properties. Research has shown that the free-form of Lesogaberan is a crystalline substance that is highly hygroscopic.[1][2] This means it readily absorbs moisture from the air, and at relative humidity levels above 65%, it can liquefy, which leads to significant chemical degradation.[1][2]
To overcome this instability, various salt forms of Lesogaberan have been investigated. The hydrochloride salt is the most commonly studied form and the one used in clinical trials.[3][4] Another salt form, the napsylate salt, has also been shown to be a stable alternative, exhibiting no degradation under conditions where the free-form did not hold up.[1][2] The use of a stable salt form, such as the hydrochloride, is therefore crucial for the development of a viable pharmaceutical product, ensuring consistent dosage and stability.[3]
Efficacy of Lesogaberan Hydrochloride in GERD
Lesogaberan acts as a GABA-B receptor agonist, which helps to reduce transient lower esophageal sphincter relaxations (TLESRs), a major mechanism underlying GERD.[5][6] Clinical trials have demonstrated the efficacy of this compound in patients with GERD, particularly those who are only partially responsive to proton pump inhibitor (PPI) therapy.
Summary of Clinical Efficacy Data
| Endpoint | This compound Dose | Efficacy Outcome | Reference |
| Transient Lower Esophageal Sphincter Relaxations (TLESRs) | 0.8 mg/kg (single dose) in healthy volunteers | 36% reduction compared to placebo | [5] |
| 65 mg BID in GERD patients | 25% reduction compared to placebo | [5] | |
| Reflux Episodes | 65 mg BID in GERD patients | 47% reduction in postprandial reflux episodes compared to placebo | [5] |
| Lower Esophageal Sphincter (LES) Pressure | 65 mg BID in GERD patients | 28% increase in basal LES pressure compared to placebo | [5] |
| GERD Symptom Improvement | 240 mg BID for 4 weeks in GERD patients (add-on to PPI) | 26.2% response rate compared to 17.9% for placebo | [6] |
Mechanism of Action: GABA-B Receptor Signaling
Lesogaberan exerts its therapeutic effect by activating GABA-B receptors. These are G-protein coupled receptors that, upon activation, lead to a cascade of intracellular events that ultimately result in the inhibition of neurotransmitter release and a reduction in neuronal excitability.
Figure 1: Simplified GABA-B receptor signaling pathway activated by Lesogaberan.
Experimental Protocols
The efficacy data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials. Below is a generalized methodology based on these studies.
Study Design for Clinical Efficacy in GERD
-
Participants: Patients with a confirmed diagnosis of GERD, often with persistent symptoms despite ongoing PPI therapy.
-
Intervention: Participants are randomized to receive either this compound at various oral doses (e.g., 60, 120, 180, or 240 mg twice daily) or a matching placebo, as an add-on to their existing PPI treatment.
-
Duration: Treatment periods typically last for several weeks (e.g., 4 weeks).
-
Primary Efficacy Endpoints:
-
Symptom Response: Assessed using patient-reported outcomes, such as daily diaries (e.g., Reflux Symptom Questionnaire). A response is often defined as a significant reduction in the frequency and severity of GERD symptoms (e.g., heartburn, regurgitation) compared to baseline.
-
-
Secondary/Exploratory Endpoints:
-
Esophageal Manometry and pH-Impedance Monitoring: These techniques are used to objectively measure physiological changes.
-
TLESRs: The number of transient lower esophageal sphincter relaxations is quantified over a specific period, typically postprandial.
-
Reflux Events: The number of acid and non-acid reflux episodes is measured.
-
LES Pressure: Basal lower esophageal sphincter pressure is recorded.
-
-
Figure 2: General workflow for a clinical trial evaluating Lesogaberan in GERD.
References
- 1. Early pharmaceutical evaluation of a crystalline and hygroscopic GABA(B) receptor agonist [research.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 6. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Lesogaberan Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lesogaberan (B1674770) hydrochloride, a potent GABAB receptor agonist. The following procedural steps and operational plans are designed to minimize risk and ensure proper disposal, fostering a secure research environment.
While a specific Safety Data Sheet (SDS) for Lesogaberan hydrochloride is not publicly available, the following recommendations are based on best practices for handling potent, biologically active research compounds. As with any investigational drug where comprehensive toxicological data is not fully established, a cautious approach is warranted.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is crucial. The primary goal is to minimize direct contact and prevent inhalation of the compound.
Engineering Controls:
-
Ventilation: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Containment: For procedures with a higher risk of aerosolization, consider using a glove box or other closed-system transfer methods.
Standard Personal Protective Equipment:
-
Lab Coat: A clean, buttoned lab coat should be worn at all times to protect street clothing and skin from contamination.
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical splash goggles should be worn.[1]
-
Gloves: Disposable nitrile gloves are recommended for handling this compound.[1][2] If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly. For extended procedures, consider double-gloving.
-
Footwear: Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[2]
Safe Handling and Operational Procedures
A systematic approach to handling this compound will further mitigate risks.
Preparation and Use:
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area of the laboratory.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available in the work area.
-
Weighing: As mentioned, weigh solid this compound within a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid aerosolization.
-
Avoid Contamination: After handling the compound, remove gloves and wash hands before leaving the work area to prevent the spread of contamination.
Storage:
-
Store this compound in a well-ventilated, cool, and dry place.
-
Keep containers tightly sealed.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Toxicity and Health Effects Summary
While a comprehensive toxicological profile is not available, clinical trial data provides some insight into the potential health effects in humans.
| Endpoint | Observation | Source |
| General Tolerability | Generally well-tolerated in clinical trials.[3][4] | ClinicalTrials.gov NCT01005251 |
| Hepatic Effects | Reversible elevated alanine (B10760859) transaminase levels were observed in a small number of patients.[3][4] | ClinicalTrials.gov NCT01005251 |
| Preclinical Toxicity | Preclinical studies showed no hepatic effect. A dose-dependent diuretic effect and decreased body weight and food consumption were noted in rats.[5] | AstraZeneca Open Innovation |
It is important to note that this data is from controlled clinical settings and may not fully represent the risks of occupational exposure in a laboratory setting. As a potent GABAB receptor agonist, this compound is designed to have biological effects at low concentrations.[6][7][8]
Disposal Plan
Proper disposal of investigational drugs is critical to protect both human health and the environment.[9]
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[10]
-
Store waste containers in a designated satellite accumulation area.[10]
-
Disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office and in accordance with all local, state, and federal regulations.[9][10] This typically involves incineration by a licensed hazardous waste disposal company.[11][12]
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 12. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
